2-Iodo-5-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKTXYDJIOBEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426695 | |
| Record name | 2-IODO-5-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-79-1 | |
| Record name | 2-IODO-5-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide to 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-methoxypyridine, identified by the CAS number 163129-79-1, is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research. Its unique structural features, namely the reactive iodine atom at the 2-position and the methoxy group at the 5-position of the pyridine ring, make it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its significant applications, particularly in the development of novel therapeutics for neurological disorders.
Core Properties of this compound
This compound is a light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.
| Property | Value | Reference |
| CAS Number | 163129-79-1 | [1] |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Melting Point | 59-61 °C | [1] |
| Appearance | Light yellow solid | [1] |
| InChI | 1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | [1] |
| SMILES | COC1=CC=C(I)N=C1 | [1] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-methoxypyridine. This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of an iodo substituent with high regioselectivity.[2][3]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines a general procedure for the diazotization of 2-amino-5-methoxypyridine followed by iodination.
Materials:
-
2-amino-5-methoxypyridine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2-amino-5-methoxypyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. The reaction may be gently warmed to ensure completion.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The iodine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties to the pyridine core.[6] This versatility is a key reason for its widespread use in drug discovery.[7]
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).
-
Reaction Execution: Add the anhydrous, degassed solvent to the flask. Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[8] Its application is particularly prominent in the development of therapeutics for neurological disorders, where the pyridine scaffold is a common feature in molecules targeting the central nervous system.[1][]
The ability to functionalize the 2-position of the pyridine ring through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[7] By introducing a diverse range of substituents, medicinal chemists can fine-tune the pharmacological properties of lead compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.
While specific drug candidates synthesized directly from this compound are often proprietary, its structural motif is found in compounds being investigated for a range of neurological and psychiatric conditions.[10] The methoxypyridine core can be a key pharmacophore, interacting with biological targets such as receptors and enzymes in the brain.
Visualizing Key Processes
To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry and agrochemical synthesis. Its well-defined properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for researchers and scientists. The continued exploration of its synthetic potential is expected to contribute to the discovery and development of novel and effective therapeutic agents, particularly for challenging neurological diseases.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mlunias.com [mlunias.com]
- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-5-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties and reactive iodine substituent make it a valuable precursor for the construction of complex molecular architectures, most notably through cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols and workflow diagrams are presented to facilitate its practical application in a research and development setting.
Core Molecular and Physical Properties
This compound, with the chemical formula C₆H₆INO, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of an electron-donating methoxy group and an electron-withdrawing iodine atom on the pyridine ring influences its reactivity and chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| CAS Number | 163129-79-1 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; poorly soluble in water. | [3][4] |
| SMILES | COC1=CC=C(I)N=C1 | [1] |
| InChI | 1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-5-methoxypyridine. This classic transformation involves the diazotization of the amino group followed by displacement with an iodide salt.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the conversion of 2-amino-5-methoxypyridine to this compound.
Materials:
-
2-amino-5-methoxypyridine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-methoxypyridine in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.[5] The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds.
Case Study: Synthesis of a PI3K/mTOR Inhibitor Precursor
A key application of a structurally related iodo-pyridine is in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[6] The synthesis of GSK2126458 involves a Suzuki-Miyaura coupling reaction where a substituted iodo-pyridine is coupled with a boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
-
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodo-5-methoxypyridine: A Technical Guide to Physical Properties and Handling
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical intermediates they work with is paramount. This guide provides an in-depth look at the physical appearance and proper storage of 2-Iodo-5-methoxypyridine, a key building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]
Physical and Chemical Properties
This compound is a pyridine derivative with the chemical formula C₆H₆INO.[1] Its utility as a synthetic intermediate is largely due to the reactivity of the iodine substituent, making it a valuable component for functionalization in medicinal chemistry.[1][2] The methoxy group can enhance the solubility and bioavailability of the resulting agrochemical formulations.[1][2]
The reported physical properties of this compound can vary slightly, which may be attributed to different isomeric forms or purities. The most commonly cited form, this compound (CAS No. 163129-79-1), is typically a solid. However, the isomeric 5-Iodo-2-methoxypyridine (CAS No. 13472-61-2) has been reported as both a solid and a liquid. It is crucial for researchers to verify the specific isomer and its corresponding properties from the supplier's documentation.
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 235.03 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 59 - 61 °C | [1] |
| Boiling Point | 74 °C @ 5.3 mmHg 106 - 108 °C @ 30 Torr 237 °C @ 760 mmHg | [3][4][5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as dichloromethane and chloroform. | [6][7] |
Storage and Handling
Proper storage and handling of this compound are essential to maintain its integrity and ensure laboratory safety. This compound is classified as hazardous and requires careful handling to avoid exposure.[3][4][8][9][10]
Key Storage Recommendations:
-
Temperature: Store in a cool environment, with recommended temperatures ranging from 0-8°C.[1] Some suppliers specify storage at 4°C.[9][11]
-
Atmosphere: Keep in a dry and well-ventilated area.[12][13][14]
-
Container: The container should be kept tightly closed to prevent contamination and degradation.[12][13][14]
-
Light: Protect from light, as the compound may be light-sensitive.[3][5][9][11]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Use only in a well-ventilated area.
-
Skin and Eye Contact: The compound is reported to cause skin and serious eye irritation.[3][4][8][10] In case of contact, wash the affected area thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12]
The following diagram illustrates the recommended storage and handling workflow for this compound.
Caption: Workflow for the safe storage and handling of this compound.
Experimental Protocols
While specific, detailed experimental protocols involving this compound are proprietary and vary based on the target molecule, its general reactivity as a halogenated pyridine makes it a versatile reagent in cross-coupling reactions. Researchers commonly employ it in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce the methoxypyridinyl moiety into a larger molecular scaffold. The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific transformation. Investigators should refer to the broader organic chemistry literature for methodologies related to pyridine functionalization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Iodo-2-methoxypyridine | 13472-61-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Iodo-2-methoxypyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Methoxy-5-Iodopyridine | 13472-61-2 [chemicalbook.com]
- 6. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Purity Chemicals [pipzine-chem.com]
- 7. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 8. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Iodo-2-methoxypyridine | 13472-61-2 [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
In-Depth Safety and Handling Guide for 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-Iodo-5-methoxypyridine (CAS Number: 163129-79-1), a key intermediate in pharmaceutical and agrochemical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards, handling procedures, and emergency responses.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a laboratory setting. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 163129-79-1 | [1][2] |
| Molecular Formula | C₆H₆INO | |
| Molecular Weight | 235.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | Data not available | |
| Flash Point | Not applicable | |
| Form | Solid |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin, eye, and respiratory irritation.
GHS Pictogram:
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.[1]
GHS Hazard Classification Logical Relationship
Caption: GHS Hazard Classification for this compound.
Toxicological Information
Experimental Protocols for Safety Assessment
The safety assessment of chemical substances like this compound follows standardized experimental protocols to ensure reproducibility and reliability of the data. The following sections describe the methodologies for key irritation assessments.
Skin Irritation/Corrosion
The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion .
Methodology:
-
Test Animal: The albino rabbit is the preferred species for this test.
-
Preparation: The day before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.
Eye Irritation/Corrosion
To determine the potential for a substance to cause serious eye damage or irritation, the OECD Test Guideline 405: Acute Eye Irritation/Corrosion is employed.
Methodology:
-
Test Animal: Healthy, adult albino rabbits are used for this test.
-
Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The examination includes an assessment of the cornea, iris, and conjunctivae.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Reversibility: The reversibility of any observed effects is also assessed.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Respiratory Irritation
Assessing respiratory irritation is more complex, and a single, universally adopted in-vivo protocol analogous to OECD 404 and 405 is less common. The assessment often involves a weight-of-evidence approach, including:
-
In-vitro studies: Using reconstituted human respiratory tract models to assess cytotoxicity and inflammatory responses.
-
Animal studies: Inhalation exposure studies in rodents where changes in respiratory parameters (e.g., breathing frequency, tidal volume) are monitored.
-
Quantitative Structure-Activity Relationship (QSAR) models: Computational models that predict the irritancy potential based on the chemical structure.
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.
First-Aid Decision Workflow
Caption: First-aid decision workflow for exposure to this compound.
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Stability and Reactivity
This compound is generally stable under recommended storage conditions. However, it may react with strong oxidizing agents. Hazardous decomposition products are not expected under normal conditions of use.
This guide is intended to provide key safety information for this compound. It is not a substitute for a thorough review of the substance's Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS before handling this chemical.
References
An In-depth Technical Guide to the Solubility of 2-Iodo-5-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide offers a standardized experimental protocol for researchers to quantitatively determine the solubility of 2-Iodo-5-methoxypyridine in various organic solvents. Additionally, a template for data presentation is provided to ensure consistency and comparability of results across different laboratory settings.
Data Presentation: Solubility of this compound
To facilitate a systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Acetone | |||||
| Acetonitrile | |||||
| Chloroform | |||||
| Dichloromethane | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Ethanol | |||||
| Ethyl Acetate | |||||
| Heptane | |||||
| Hexane | |||||
| Isopropanol | |||||
| Methanol | |||||
| Tetrahydrofuran (THF) | |||||
| Toluene |
Experimental Protocol: Determination of Equilibrium Solubility using the Saturation Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight seals
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a stock solution of this compound in the chosen solvent for the calibration curve if using a spectroscopic method for quantification.
-
-
Saturation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, two common methods are centrifugation or filtration.
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter into a clean, dry vial. Ensure the filter material is compatible with the solvent and does not adsorb the solute.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Alternative Quantification - Gravimetric Method:
For a simpler, albeit potentially less precise, quantification, the gravimetric method can be employed.[4][5][6]
-
After obtaining the clear, saturated filtrate (Step 3), accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume (e.g., 10 mL) of the saturated solution into the pre-weighed dish.[4]
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.
-
The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound in the known volume of the solvent. From this, the solubility can be calculated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the saturation shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
Spectroscopic Profile of 2-Iodo-5-methoxypyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Iodo-5-methoxypyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public, experimentally derived spectral data, this guide combines information from chemical suppliers with generalized experimental protocols.
¹H and ¹³C NMR Spectroscopic Data
Quantitative NMR data for this compound is not widely available in peer-reviewed literature. However, supplier information indicates that NMR spectra have been recorded. The tables below are structured to present such data once it becomes accessible.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| -OCH₃ | Data not available |
Experimental Protocol
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives, based on information from chemical suppliers and standard laboratory practices.
Sample Preparation: A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Instrumentation: NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.
¹H NMR Acquisition Parameters (Representative):
-
Solvent: CDCl₃[1]
-
Internal Standard: Tetramethylsilane (TMS)[1]
-
Temperature: 20.0°C[1]
-
Pulse Program: Standard single-pulse
-
Spectral Width: 0-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters (Representative):
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: 20.6°C
-
Pulse Program: Proton-decoupled single-pulse
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096
Data Processing: The acquired Free Induction Decays (FIDs) would be processed using appropriate NMR software. This would involve Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).
Structural and Logical Representations
The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.
Caption: Molecular Structure of this compound
Caption: Generalized workflow for NMR spectroscopic analysis.
References
An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 2-Iodo-5-methoxypyridine. This document is intended to serve as a comprehensive resource, offering insights into the structural characterization of this compound, which is of interest in medicinal chemistry and drug development. The guide outlines detailed experimental protocols, predicted spectral data, and potential fragmentation pathways.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₆H₆INO and a molecular weight of 235.02 g/mol .[1] Its structure, featuring an iodine atom and a methoxy group on the pyridine ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Accurate analytical characterization is crucial for ensuring the identity and purity of this compound in research and development settings.
FT-IR Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.
Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch (aromatic) | 3100-3000 | Medium-Weak | Characteristic of the pyridine ring. |
| C-H stretch (methyl) | 2950-2850 | Medium | Asymmetric and symmetric stretching of the -OCH₃ group. |
| C=N stretch (pyridine ring) | 1600-1550 | Medium-Strong | In-plane ring stretching vibrations. |
| C=C stretch (pyridine ring) | 1500-1400 | Medium-Strong | In-plane ring stretching vibrations. |
| C-O stretch (aryl ether) | 1275-1200 (asymmetric) | Strong | Stretching of the Ar-O-CH₃ bond. |
| 1075-1020 (symmetric) | Strong | ||
| C-I stretch | 600-500 | Medium-Strong | Characteristic of the carbon-iodine bond. |
| Ring bending modes | Below 1000 | Medium-Weak | Part of the "fingerprint region," unique to the molecule. |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
This protocol describes the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of this compound to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes scattering of the infrared radiation.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum using the spectrometer's software, which may include baseline correction and peak labeling.
-
FT-IR Experimental Workflow
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Predicted Mass Spectrometry Data
Based on the structure of this compound, the following table summarizes the predicted m/z values for the molecular ion and key fragments under electron ionization (EI) conditions.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 235 | [M]⁺˙ | [C₆H₆INO]⁺˙ | Molecular ion |
| 220 | [M - CH₃]⁺ | [C₅H₃INO]⁺ | Loss of a methyl radical from the methoxy group. |
| 208 | [M - HCN]⁺˙ | [C₅H₅IO]⁺˙ | Loss of hydrogen cyanide from the pyridine ring. |
| 128 | [M - I]⁺ | [C₆H₆NO]⁺ | Loss of an iodine radical. |
| 108 | [M - I - CO]⁺ | [C₅H₆N]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ fragment. |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
This protocol outlines a general procedure for the analysis of this compound using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
EI source (typically operated at 70 eV)
-
Mass analyzer (e.g., quadrupole, time-of-flight)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
-
GC Separation (if applicable):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., DB-5ms) with an appropriate temperature program to ensure elution of the analyte.
-
-
Mass Spectrometry Analysis:
-
The eluted compound enters the EI source of the mass spectrometer.
-
Molecules are bombarded with a high-energy electron beam (70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
-
Mass Spectrometry Experimental Workflow and Fragmentation Pathway
Conclusion
This technical guide provides a foundational understanding of the FT-IR and mass spectrometric analysis of this compound. The presented data, although predictive in nature due to the limited availability of experimental spectra in public domains, offers valuable insights for the structural characterization of this compound. The detailed experimental protocols serve as a practical reference for researchers and scientists in obtaining reliable analytical data. The combination of these techniques is essential for confirming the identity, purity, and structure of this compound, thereby supporting its application in drug discovery and development.
References
Synthesis and Preparation of 2-Iodo-5-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | 5-Iodo-2-methoxypyridine |
| Common Name | 2-Iodo-5-methoxypyridine |
| CAS Number | 13472-61-2, 163129-79-1 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [3] |
| Appearance | Light yellow to yellow to orange clear liquid or solid[3] |
| Boiling Point | 74 °C / 5.3 mmHg |
| SMILES | COC1=CC=C(I)C=N1 |
| InChI Key | NTXRNCUPGYOZCN-UHFFFAOYSA-N[4] |
Synthetic Approaches
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of an iodine atom onto a pre-existing 5-methoxypyridine scaffold or the construction of the pyridine ring itself. Below are plausible synthetic routes based on common organic transformations.
Electrophilic Iodination of 2-Methoxypyridine
A direct and common method for the synthesis of aryl iodides is through electrophilic aromatic substitution. The methoxy group at the 5-position is an activating group, directing electrophiles to the ortho and para positions. However, due to the electronics of the pyridine ring, direct iodination requires careful selection of reagents and conditions to achieve the desired regioselectivity.
A potential starting material for this route is 2-methoxypyridine. The iodination could be achieved using an iodine source in the presence of an activating agent.
dot
References
chemical reactivity of the C-I bond in 2-Iodo-5-methoxypyridine
An In-depth Technical Guide to the Chemical Reactivity of the C-I Bond in 2-Iodo-5-methoxypyridine
This guide provides a comprehensive overview of the chemical reactivity of the carbon-iodine (C-I) bond in this compound, a versatile building block in organic synthesis. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen, combined with the reactive C-I bond, makes this molecule a valuable substrate for a variety of cross-coupling and substitution reactions. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in numerous transformations. This high reactivity allows for the facile introduction of various substituents at the 2-position of the pyridine ring under relatively mild conditions. This guide will explore the utility of this compound in several key reaction classes, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), copper-catalyzed reactions (Ullmann condensation), nucleophilic aromatic substitution, and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 16 | 90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (1:1) | 80 | 8 | 80-90 |
| Note: Yields are estimated based on similar substrates and may vary. |
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried round-bottom flask is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (e.g., PPh₃, 0.04 mmol), and base (e.g., Na₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., Toluene/H₂O, 10:1, 11 mL) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours). Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1] This reaction is highly valuable for the synthesis of arylalkynes.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50-70 | 6 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | i-Pr₂NEt | Dioxane | 80 | 12 | 75-85 |
| Note: Yields are estimated based on similar substrates and may vary. |
Experimental Protocol: Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. Anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are then added. The mixture is stirred at room temperature for 10 minutes, followed by the dropwise addition of the terminal alkyne (1.2 mmol). The reaction mixture is then heated to the desired temperature (e.g., 60 °C) and monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 2-alkynyl-5-methoxypyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[2][3] This reaction is a powerful method for preparing arylamines.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
| Note: Yields are estimated based on similar substrates and may vary. |
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added, followed by the amine (1.2 mmol). The Schlenk tube is sealed and heated to the specified temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[4]
Copper-Catalyzed Cross-Coupling: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[5] It typically requires higher temperatures than palladium-catalyzed reactions but offers an alternative synthetic route.
Quantitative Data Summary: Ullmann Condensation
| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | Aniline | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | NMP | 140 | 36 | 65-75 |
| 3 | Thiophenol | Cu(OAc)₂ (10) | DMEDA (20) | K₃PO₄ | DMF | 130 | 20 | 70-80 |
| Note: Yields are estimated based on similar substrates and may vary. |
Experimental Protocol: Ullmann Condensation
A mixture of this compound (1.0 mmol), the nucleophile (e.g., phenol, 1.2 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a high-boiling polar solvent (e.g., DMSO, 5 mL) is heated at a high temperature (e.g., 120 °C) for an extended period (e.g., 24 hours). The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol focuses on the Suzuki coupling of 2-iodo-5-methoxypyridine with various boronic acids. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the methoxy substituent can influence the electronic properties and metabolic stability of the final compound. The carbon-iodine bond at the 2-position of the pyridine ring is highly reactive towards palladium catalysts, making it an excellent substrate for cross-coupling reactions.[3][4]
These application notes provide a summary of common reaction conditions for the Suzuki coupling of 2-halopyridines and a detailed, robust protocol that can be adapted for this compound.
Data Presentation: Summary of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in Suzuki coupling reactions. The following table summarizes various conditions successfully employed for the coupling of 2-halopyridines, which serve as a strong starting point for the optimization of reactions with this compound.
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate Type | Approximate Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 2-Bromo-4-iodopyridine | ~90-98 | [3] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 2-Bromo-4-iodopyridine | ~88-96 | [3] |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 8-24 | 2-Iodo-oxazole | High | [5] |
| Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Effective for mono-arylation | [6] |
| Pd(OAc)₂ (1 mol%) | None (ligand-free) | K₂CO₃ | DMF/H₂O | 120 | 0.5 (MW) | 2-Bromopyridine | ~70 | [7] |
Experimental Protocols
This section provides a detailed methodology for a standard Suzuki coupling reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.[5]
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.[8]
-
Reaction: Place the sealed flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.[8]
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxypyridine.[8]
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-methoxypyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. The ability to introduce an alkynyl moiety at the 2-position of the pyridine ring, such as in 2-iodo-5-methoxypyridine, opens avenues for the synthesis of novel derivatives with potential therapeutic applications. These resulting 2-alkynyl-5-methoxypyridines can serve as key intermediates for further functionalization, for instance, in click chemistry reactions to generate compound libraries for drug screening. This document provides detailed protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes, along with expected yields and troubleshooting guidelines.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on analogous reactions with other iodo-heterocycles.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Terminal Alkyne | Product Name | Expected Yield (%) |
| 1 | Phenylacetylene | 5-Methoxy-2-(phenylethynyl)pyridine | 85-95 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-methoxypyridine | 80-90 |
| 3 | 3-Ethynyl-1H-indole | 3-((5-Methoxypyridin-2-yl)ethynyl)-1H-indole | 75-85 |
| 4 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)-5-methoxypyridine | 82-92 |
| 5 | 2-Methyl-3-butyn-2-ol | 4-(5-Methoxypyridin-2-yl)-2-methylbut-3-yn-2-ol | 88-98 |
| 6 | Trimethylsilylacetylene | 5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine | 90-99 |
Mandatory Visualization
Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling
This protocol is a general and robust method for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (or THF) and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir.[1]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Copper-Free Sonogashira Coupling
In some instances, a copper-free protocol may be desirable to avoid potential issues with copper contamination in the final product or to prevent alkyne homocoupling (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (4-8 mol%)
-
Diisopropylethylamine (DIPEA) (3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, tris(dibenzylideneacetone)dipalladium(0), and triphenylphosphine.
-
Add anhydrous DMF and diisopropylethylamine.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Troubleshooting
-
Formation of Palladium Black: This indicates decomposition of the palladium catalyst. Ensure all solvents and reagents are anhydrous and the reaction is kept under a positive pressure of inert gas.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of copper. To minimize this, ensure strictly anaerobic conditions, reduce the amount of copper(I) iodide, or consider using the copper-free protocol. Slow addition of the alkyne can also be beneficial.
-
Low or No Conversion: If the reaction does not proceed, ensure the catalyst is active and the reagents are of high purity. Degassing the solvents and base thoroughly is critical. Increasing the reaction temperature or reaction time may also improve the yield.
By following these protocols and considering the troubleshooting advice, researchers can effectively synthesize a diverse range of 2-alkynyl-5-methoxypyridine derivatives for further investigation in drug discovery and other applications.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a common requirement. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Iodo-5-methoxypyridine, a valuable building block in the synthesis of various biologically active compounds. The presence of the electron-donating methoxy group and the highly reactive iodo substituent on the pyridine ring influences the reaction conditions required for optimal coupling.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-methoxypyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.
Experimental Data
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar iodopyridine substrates and should serve as a starting point for optimization.
Table 1: Reaction Conditions for Amination with Aromatic Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16-24 | 80-90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18-24 | 75-85 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | SPhos (6) | LHMDS | THF | 80 | 12-16 | 70-80 |
Table 2: Reaction Conditions for Amination with Aliphatic Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 90 | 8-12 | 90-98 |
| 2 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | Dioxane | 100 | 12-16 | 88-96 |
| 3 | Piperidine | Pd(OAc)₂ (2) | dppf (4) | Cs₂CO₃ | Toluene | 110 | 16-24 | 85-92 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 10-14 | 90-97 |
Experimental Protocols
Protocol 1: General Procedure for Amination with Aromatic Amines
This protocol provides a general starting point for the amination of this compound with an aromatic amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aromatic amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-5-methoxypyridin-2-amine.
Protocol 2: Procedure for Amination with Volatile Aliphatic Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-5-methoxypyridin-2-amine.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Information
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-substituted 5-methoxypyridin-2-amines, which are valuable intermediates in the development of new pharmaceuticals and functional materials.
Palladium Catalysts for Cross-Coupling with 2-Iodo-5-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-iodo-5-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives that are of significant interest in medicinal chemistry and materials science. The following sections detail various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, providing specific reaction conditions and quantitative data to facilitate the efficient synthesis of target molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add toluene (8 mL) and degassed water (2 mL) to the flask.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 2-alkynyl-5-methoxypyridines.
General Reaction Scheme:
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | DMF | RT | 4 | 98 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Piperidine | Acetonitrile | 60 | 12 | 82 |
Experimental Protocol: Sonogashira Coupling
A detailed experimental protocol for the Sonogashira coupling of this compound with phenylacetylene is provided below.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6 hours), filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds, allowing for the synthesis of 2-amino-5-methoxypyridine derivatives from this compound and a primary or secondary amine.
General Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 75 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Toluene | 100 | 10 | 93 |
Experimental Protocol: Buchwald-Hartwig Amination
A detailed experimental protocol for the Buchwald-Hartwig amination of this compound with morpholine is provided below.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination.
Heck Coupling
The Heck coupling reaction facilitates the arylation of alkenes, providing a route to 2-alkenyl-5-methoxypyridines.
General Reaction Scheme:
Data Presentation: Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 36 | 65 |
Experimental Protocol: Heck Coupling
A detailed experimental protocol for the Heck coupling of this compound with styrene is provided below.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
After 24 hours, cool the reaction to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Stille Coupling
The Stille coupling reaction involves the coupling of an organohalide with an organostannane, offering another effective method for C-C bond formation.
General Reaction Scheme:
Data Presentation: Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 88 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 80 | 16 | 82 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 100 | 10 | 91 |
Experimental Protocol: Stille Coupling
A detailed experimental protocol for the Stille coupling of this compound with tributyl(vinyl)stannane is provided below.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Degas the solution with argon for 15 minutes.
-
Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 110 °C under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After 12 hours, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Application Notes and Protocols for Phosphine Ligands in the Suzuki Reaction of 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and use of phosphine ligands in the Suzuki-Miyaura cross-coupling reaction of 2-iodo-5-methoxypyridine. The choice of phosphine ligand is critical for achieving high yields and reaction efficiency, particularly in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceutical agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] For heteroaryl substrates like this compound, the selection of the appropriate phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, all of which are key steps in the catalytic cycle. Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have shown exceptional performance in the coupling of heteroaryl halides.[2]
Comparative Performance of Phosphine Ligands
| Ligand Class | Specific Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Biarylphosphine | SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | ~98 | Generally high yields for heteroaryl couplings; effective for sterically hindered substrates.[2][4] |
| Biarylphosphine | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT - 100 | 2 - 24 | >95 | Highly active for heteroaryl chlorides and bromides, often allowing for lower catalyst loadings.[2] |
| Ferrocenylphosphine | dppf | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 - 100 | 12 - 24 | ~70-90 | A robust ligand, though sometimes less active than modern biarylphosphines for challenging substrates. |
| Trialkylphosphine | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 - 4 | >90 | Effective for a range of aryl and vinyl halides, often at room temperature.[5] |
| Triarylphosphine | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene/H₂O | 85 - 100 | 5 - 24 | ~50-80 | A classical ligand, may require higher catalyst loading and longer reaction times.[3][5] |
Note: The yields presented are based on reactions with similar 2-halopyridine substrates and are intended to be representative. Actual yields for the Suzuki coupling of this compound may vary and require optimization.
Experimental Protocols
The following are detailed protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates and chosen ligands.
Protocol 1: General Procedure using a Biarylphosphine Ligand (e.g., SPhos or XPhos)
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of heteroaryl halides.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound, arylboronic acid, base, palladium precursor, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol utilizes a common and commercially available catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the Pd(PPh₃)₄ catalyst.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Ligand Screening
The following diagram outlines a systematic approach for selecting the optimal phosphine ligand for the Suzuki coupling of this compound.
Caption: Workflow for phosphine ligand screening.
References
Application Notes and Protocols for Base Selection in the Buchwald-Hartwig Amination of 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. The reaction of 2-iodo-5-methoxypyridine with various amines is a key step in the synthesis of numerous biologically active compounds. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. A suitable base is required to facilitate the deprotonation of the amine nucleophile and the subsequent steps in the catalytic cycle. This document provides a guide to selecting an appropriate base for the Buchwald-Hartwig amination of this compound, along with experimental protocols for reaction setup and base screening.
The selection of an optimal base is often a balance between reactivity and the stability of the starting materials and products. Strong bases, such as sodium tert-butoxide (NaOtBu), generally lead to faster reaction rates but can be incompatible with sensitive functional groups.[1] Weaker bases, like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve comparable yields.[1] The choice of ligand and solvent also plays a crucial role in conjunction with the base.
Base Selection Strategy
The appropriate base for the Buchwald-Hartwig amination of this compound depends on several factors, including the nature of the amine coupling partner and the presence of any sensitive functional groups on either substrate.
A general guideline for base selection is as follows:
-
For simple, non-functionalized primary and secondary amines: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the first choice due to their high reactivity, which can lead to high yields and short reaction times.[1]
-
For substrates with base-sensitive functional groups (e.g., esters, ketones): Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to minimize side reactions and degradation.[1]
-
For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups): A strong base like NaOtBu may be necessary to facilitate the deprotonation and subsequent coupling.
It is highly recommended to perform a small-scale screen of different bases to identify the optimal conditions for a specific amine coupling partner.
Data on Base Performance
Table 1: General Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | High reactivity, often leads to high yields and short reaction times.[1] | Incompatible with many base-sensitive functional groups.[1] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane | Excellent functional group tolerance.[3] | Can be more expensive; reactions may require higher temperatures or longer times. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | Good functional group tolerance, cost-effective.[1] | Often requires higher catalyst loadings and longer reaction times.[1] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | THF | Very strong base, useful for weakly acidic amines.[1] | Highly moisture-sensitive. |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (temperature, reaction time, catalyst, and ligand) may be necessary for specific substrates.
Protocol 1: General Procedure using Sodium tert-Butoxide
This protocol is suitable for the coupling of this compound with robust primary and secondary amines.
Materials:
-
This compound
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the tube.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Base Screening Protocol
This protocol allows for the efficient screening of different bases to determine the optimal conditions for a specific transformation.
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃
-
Appropriate phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Bases to be screened (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS)
-
Anhydrous dioxane or toluene
-
Array of reaction vials (e.g., in a parallel synthesizer or multi-well plate)
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (2-4 mol%) to each reaction vial.
-
To each vial, add one of the bases to be screened (1.4-2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent to each vial.
-
Add the amine (1.2 equivalents) to each vial.
-
Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 12-24 hours), cool the reactions to room temperature.
-
Take an aliquot from each reaction, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.
-
The base that provides the highest yield of the desired product is selected for larger-scale synthesis.
Visualization of the Base Selection Workflow
Caption: Workflow for base selection in the Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate base is a critical step in the successful Buchwald-Hartwig amination of this compound. While strong bases like NaOtBu are often effective for simple amines, weaker bases such as Cs₂CO₃ and K₃PO₄ provide greater compatibility with sensitive functional groups. Due to the substrate-dependent nature of this reaction, a systematic screening of bases is highly recommended to identify the optimal conditions for achieving high yields and purity of the desired N-arylated pyridine product. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient synthetic routes for a wide range of valuable compounds.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-iodo-5-methoxypyridine as a key building block. The methodologies described herein leverage various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction
Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine moiety, in particular, is a common feature in bioactive molecules, imparting desirable physicochemical and pharmacological properties. This compound is a versatile and readily available starting material for the construction of 2-aryl-5-methoxypyridine derivatives. The electron-rich nature of the pyridine ring, modified by the methoxy group, and the reactive carbon-iodine bond make it an excellent substrate for various cross-coupling reactions.
This guide focuses on several powerful palladium-catalyzed methods for the synthesis of biaryls from this compound, including the Suzuki-Miyaura, Stille, and Negishi couplings. Detailed protocols, quantitative data, and reaction workflows are provided to assist researchers in the efficient synthesis of a diverse range of biaryl compounds.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon bond between two fragments with the aid of a palladium catalyst. The general catalytic cycle for these reactions, including the Suzuki, Stille, and Negishi couplings, is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound).
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[1] It offers a broad substrate scope and tolerance to a variety of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-2-phenylpyridine.
Quantitative Data:
The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 82-92 |
| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 85 | 20 | 78-88 |
Stille Coupling
The Stille reaction utilizes organotin reagents as coupling partners.[2][3] A key advantage of this method is the tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[2] However, the toxicity of tin compounds is a significant drawback.[2]
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
Figure 3: Experimental workflow for the Stille coupling.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Aqueous potassium fluoride (KF) solution
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and tributyl(phenyl)stannane (1.1 equiv.) in anhydrous DMF or toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the solution.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 5-methoxy-2-phenylpyridine.
Quantitative Data:
| Entry | Arylstannane Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 16 | 75-85 |
| 2 | Trimethyl(4-vinylphenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 90 | 12 | 70-80 |
| 3 | Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 18 | 65-75 |
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions under milder conditions.[4] The preparation of organozinc reagents can be achieved in situ.
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
Figure 4: Experimental workflow for the Negishi coupling.
Materials:
-
This compound
-
Phenylmagnesium bromide solution
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Phenylzinc Chloride: To a solution of anhydrous zinc chloride (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.0 equiv.) dropwise. Stir the mixture at room temperature for 1 hour.
-
Coupling Reaction: To the freshly prepared phenylzinc chloride solution, add this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Quantitative Data:
| Entry | Arylzinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 6 | 80-90 |
| 2 | 4-Tolylzinc bromide | PdCl₂(dppf) | THF | 50 | 8 | 75-85 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | RT | 12 | 70-80 |
Conclusion
The palladium-catalyzed cross-coupling reactions described provide efficient and versatile methods for the synthesis of a wide range of 2-aryl-5-methoxypyridine derivatives. The choice of a specific method—Suzuki-Miyaura, Stille, or Negishi coupling—will depend on factors such as the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity. The provided protocols and data serve as a valuable starting point for researchers in the development of novel biaryl compounds for various applications.
References
Application Notes and Protocols: Preparation of Substituted Pyridines from 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyridines utilizing 2-iodo-5-methoxypyridine as a key building block. The methodologies outlined herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Stille, and Heck reactions. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is of paramount importance. This compound serves as an excellent starting material for generating molecular diversity due to the reactivity of the carbon-iodine bond in various cross-coupling reactions. The electron-donating methoxy group can also influence the reactivity and properties of the resulting pyridine derivatives.
This guide offers detailed experimental procedures, quantitative data summaries, and visual aids to facilitate the successful implementation of these synthetic transformations in a laboratory setting.
General Workflow for the Preparation of Substituted Pyridines
The overall strategy involves the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner. The choice of reaction depends on the desired substituent to be introduced.
Caption: General experimental workflow for synthesizing substituted pyridines.
I. Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.
Catalytic Cycle
The Versatility of 2-Iodo-5-methoxypyridine in the Synthesis of Pharmaceutical Ingredients
For Immediate Release
[City, State] – December 28, 2025 – 2-Iodo-5-methoxypyridine has emerged as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural features, particularly the reactive iodine atom at the 2-position and the electron-donating methoxy group at the 5-position, make it an ideal substrate for a range of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern pharmaceutical manufacturing, enabling the efficient construction of complex molecular architectures.[1][2] This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application in the Synthesis of Vonoprazan Intermediate
A notable application of this compound is in the synthesis of intermediates for Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2][3][4][5] The core of Vonoprazan features a substituted pyrrole ring, and the pyridinylsulfonyl moiety is a key structural element. While various synthetic routes to Vonoprazan exist, the construction of the 1-(pyridin-3-ylsulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate highlights the utility of pyridinyl building blocks that can be synthesized using precursors like this compound.
The synthesis of Vonoprazan and its intermediates often involves the formation of carbon-carbon and carbon-nitrogen bonds, for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited.[6][7][8] The presence of the iodo group on the pyridine ring of this compound allows for facile oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of these powerful bond-forming reactions.
Key Cross-Coupling Reactions and Protocols
The reactivity of this compound makes it a versatile substrate for several key cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are frequently employed in the synthesis of pharmaceutical ingredients.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be used to introduce various aryl or heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a dried reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | >98 |
| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 88-96 | >99 |
| This compound | (2-Fluorophenyl)boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 2-MeTHF | 80 | 16 | 82-92 | >98 |
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
-
Procedure:
-
To a dried Schlenk tube, add sodium tert-butoxide.
-
Add this compound, the primary amine, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 80-90 | >97 |
| This compound | Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 | >98 |
| This compound | N-Boc-piperazine | Pd(dba)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 10 | 85-95 | >99 |
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination Reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, or until completion is indicated by TLC.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 8 | 85-95 | >98 |
| This compound | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 50 | 6 | 70-80 | >97 |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 60 | 10 | 90-98 | >99 |
Table 3: Representative Quantitative Data for Sonogashira Coupling Reactions.
Mechanism of Action of Vonoprazan: A Downstream Application
The pharmaceutical ingredients synthesized using this compound often target specific biological pathways. Vonoprazan, for instance, is a potassium-competitive acid blocker that inhibits the gastric H⁺,K⁺-ATPase (proton pump).[1][2][3][4][5] This enzyme is responsible for the final step in gastric acid secretion. By competitively blocking the potassium-binding site of the proton pump, Vonoprazan effectively reduces the production of stomach acid.[1][2][3]
Conclusion
This compound is a valuable and versatile starting material in the synthesis of pharmaceutical ingredients. Its utility in widely-used cross-coupling reactions allows for the efficient construction of complex molecules, as exemplified by the synthesis of intermediates for the proton pump inhibitor, Vonoprazan. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanjing Hossen Pharmaceutical Co., Ltd.--5-(2-Fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carboxaldehyde [hossenpharm.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. researchgate.net [researchgate.net]
Application of 2-Iodo-5-methoxypyridine in Agrochemical Development: A Detailed Guide
Introduction
2-Iodo-5-methoxypyridine is a versatile heterocyclic building block with significant applications in the development of novel agrochemicals.[1][2] Its unique structural features, including a reactive iodine atom at the 2-position and an electron-donating methoxy group at the 5-position, make it an ideal starting material for the synthesis of complex molecules with potent biological activities.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a picolinamide-class herbicide, exemplified by an analog of Picolinafen.
Application in Herbicide Synthesis: Picolinafen Analog
Picolinafen is a commercial herbicide that effectively controls broadleaf weeds in cereal crops by inhibiting the phytoene desaturase (PDS) enzyme in the carotenoid biosynthesis pathway.[3][4][5] This inhibition leads to the bleaching of susceptible plants.[4] The core structure of Picolinafen is a picolinamide moiety. This compound can serve as a key precursor for the synthesis of a 5-methoxy-picolinamide analog of Picolinafen.
The overall synthetic strategy involves two key stages:
-
Carboxylation of this compound: Conversion of the starting material into the crucial intermediate, 5-methoxypyridine-2-carboxylic acid.
-
Amide Coupling: Synthesis of the final herbicidal compound through the formation of an amide bond between the picolinic acid derivative and a suitable aniline moiety.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a Picolinafen analog starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) |
| 1 | Carboxylation | This compound | 5-Methoxypyridine-2-carboxylic acid | 1. n-BuLi, THF, -78 °C; 2. CO₂ (s) | ~70-80 (Estimated) | >95 (after purification) |
| 2 | Acyl Chloride Formation | 5-Methoxypyridine-2-carboxylic acid | 5-Methoxypyridine-2-carbonyl chloride | SOCl₂, reflux | >95 (used in situ) | Not isolated |
| 3 | Amide Coupling | 5-Methoxypyridine-2-carbonyl chloride | N-(4-fluorophenyl)-5-methoxy-pyridine-2-carboxamide (Picolinafen Analog) | 4-fluoroaniline, Et₃N, CH₂Cl₂ | ~85-95 (from acid) | >98 |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxypyridine-2-carboxylic acid
This protocol describes the carboxylation of this compound to yield the key picolinic acid intermediate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve this compound (1.0 eq) in dry THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture. A significant amount of gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of N-(4-fluorophenyl)-5-methoxy-pyridine-2-carboxamide (Picolinafen Analog)
This protocol outlines the final amide coupling step to produce the target herbicide.
Materials:
-
5-Methoxypyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-fluoroaniline
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 5-methoxypyridine-2-carboxylic acid (1.0 eq) in dry CH₂Cl₂, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting 5-methoxypyridine-2-carbonyl chloride is used directly in the next step.
-
Dissolve the crude acyl chloride in dry CH₂Cl₂ and cool to 0 °C.
-
In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.5 eq) in dry CH₂Cl₂.
-
Add the solution of 4-fluoroaniline and triethylamine dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Picolinafen analog.
Visualizations
Caption: Mode of action of Picolinafen, a phytoene desaturase inhibitor.
Caption: Experimental workflow for the synthesis of a Picolinafen analog.
References
Application Notes and Protocols: Formation of 5-Methoxy-2-pyridylmagnesium Iodide via Iodine-Magnesium Exchange
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from 2-halopyridines is a critical transformation in organic synthesis, enabling the introduction of the pyridyl moiety into a wide range of molecules, many of which are relevant to drug discovery and development. However, the direct reaction of 2-halopyridines with magnesium metal is often challenging and can lead to undesired side reactions. This document provides a detailed protocol for the preparation of 5-methoxy-2-pyridylmagnesium iodide from 2-iodo-5-methoxypyridine utilizing a modern and highly efficient iodine-magnesium exchange reaction with isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl). This method offers a reliable and high-yielding route to this valuable Grignard reagent.
Introduction
Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds. The synthesis of pyridyl Grignard reagents, particularly from 2-halo derivatives, can be problematic due to the coordination of the pyridine nitrogen to the magnesium, which can affect reactivity and lead to side products such as Wurtz-type homocoupling. The development of halogen-magnesium exchange reactions, pioneered by Knochel and others, has provided a robust solution to many of these challenges. The use of reagents like i-PrMgCl·LiCl, often referred to as "Turbo Grignard" reagents, allows for rapid and clean halogen-magnesium exchange under mild conditions, tolerating a wide variety of functional groups.[1][2]
This protocol details the preparation of 5-methoxy-2-pyridylmagnesium iodide, a key intermediate for the synthesis of more complex molecules in medicinal chemistry. The iodine-magnesium exchange is favored due to the high reactivity of the carbon-iodine bond, typically proceeding at low temperatures with high efficiency.[2]
Data Presentation
The following table summarizes the key quantitative parameters for the formation of 5-methoxy-2-pyridylmagnesium iodide via iodine-magnesium exchange. These parameters are based on established protocols for similar substrates and the general principles of this reaction.[3]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Starting material. |
| i-PrMgCl·LiCl | 1.1 - 1.2 equiv | Exchange reagent. Commercially available solution in THF. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | Must be strictly anhydrous to prevent quenching of the Grignard reagent. |
| Reaction Conditions | ||
| Temperature | -10 °C to 0 °C | The iodine-magnesium exchange is typically rapid at these temperatures. |
| Reaction Time | 30 - 60 minutes | The reaction progress can be monitored by quenching an aliquot and analyzing by GC-MS or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen. |
| Expected Yield | >90% | Based on trapping experiments with a suitable electrophile (e.g., benzaldehyde). |
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale preparation of 5-methoxy-2-pyridylmagnesium iodide.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Low-temperature thermometer
-
Cooling bath (ice-salt or cryocooler)
-
This compound
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF (e.g., 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Ensure the entire apparatus is under a positive pressure of an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.1 equiv) dropwise via syringe to the stirred solution of this compound. Maintain the internal temperature below 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 30-60 minutes. The formation of the Grignard reagent can be confirmed by taking a small aliquot, quenching it with a suitable electrophile (e.g., benzaldehyde or iodine), and analyzing the product formation by TLC, GC-MS, or LC-MS.
-
Use of the Grignard Reagent: The resulting solution of 5-methoxy-2-pyridylmagnesium iodide is ready for use in subsequent reactions. It is recommended to use the freshly prepared Grignard reagent immediately.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 5-methoxy-2-pyridylmagnesium iodide.
Caption: Key components and transformation in the iodine-magnesium exchange reaction.
References
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of 2-iodo-5-methoxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound are a common issue and can stem from several factors. The primary reasons include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Improper handling or storage can lead to catalyst deactivation.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product. These include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by the presence of water or protic solvents.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen.
-
Dehalogenation: The replacement of the iodine atom on the pyridine ring with a hydrogen atom.
-
Q2: How can I minimize catalyst inhibition by the pyridine nitrogen?
The use of bulky, electron-rich phosphine ligands can mitigate catalyst inhibition.[1] These ligands coordinate to the palladium center, sterically shielding it from the pyridine nitrogen and promoting the desired catalytic cycle.
Q3: What are the most common side reactions and how can I prevent them?
| Side Reaction | Cause | Prevention Strategy |
| Protodeboronation | Presence of water or protic solvents, high temperatures. | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Dehalogenation | Can occur after oxidative addition, where a hydride ligand leads to reductive elimination of the dehalogenated pyridine. | Optimize reaction conditions, particularly the choice of base and solvent, to favor the cross-coupling pathway. |
Q4: How do I choose the right catalyst and ligand for this reaction?
For Suzuki couplings involving 2-substituted pyridines, the choice of catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide higher yields and better reproducibility.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective for coupling with 2-halopyridines. They stabilize the palladium catalyst and promote the oxidative addition step.
-
Pre-catalysts: Using a well-defined pre-catalyst, such as an XPhos palladacycle (e.g., XPhos-Pd-G2), can lead to more consistent results as they allow for the rapid in-situ formation of the active Pd(0) species.[2][3]
Q5: What is the optimal base and solvent for this coupling?
The choice of base and solvent are interdependent and can significantly impact the reaction yield.
-
Bases: A range of inorganic bases can be used. The choice depends on the specific boronic acid and catalyst system.
-
K₃PO₄ (Potassium Phosphate): Often a very effective base for challenging Suzuki couplings, including those with 2-halopyridines.
-
Na₂CO₃ (Sodium Carbonate) & K₂CO₃ (Potassium Carbonate): Common and cost-effective choices that can provide good to excellent yields.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can sometimes provide higher yields but is more expensive.
-
-
Solvents: Aprotic solvents are generally preferred.
-
1,4-Dioxane or Toluene with Water: A mixture of an aprotic organic solvent with a small amount of water is a common and often effective solvent system.
-
Anhydrous Solvents: For substrates prone to protodeboronation, using strictly anhydrous solvents like dioxane or THF can be beneficial.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction components on the yield of Suzuki couplings involving 2-substituted pyridines. This data, extrapolated from reactions with similar substrates, serves as a guide for optimizing the coupling of this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89 | Yield is highly dependent on the boronic acid/ester used.[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 120 | - | 81 | Microwave-assisted reaction with 2-bromo-4-methylpyridine.[5] |
| XPhos-Pd-G2 | XPhos | K₃PO₄ | DMF/EtOH/H₂O | 100 | 0.5 | 79-90 | Microwave-assisted reaction with 7-chloro-1H-pyrrolo[2,3-c]pyridine.[2][3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80-100 | 18-24 | 85-95 | General conditions for dihaloarenes.[6] |
Table 2: Base and Solvent Optimization
| Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂ / SPhos | RT - 40 | >95 | Effective for fluorinated arylboronic acids.[7] |
| Na₂CO₃ | Toluene/H₂O | Pd(dppf)Cl₂ | 110-115 | 90-98 | General conditions for dihaloarenes.[6] |
| K₂CO₃ | DMF/H₂O | Pd(II) complex | 65 | ~95 | Optimized conditions for 4-iodoanisole. |
| Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | 70-80 | 70-80 | For brominated pyridine derivatives.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pre-catalyst
This protocol is a starting point and should be optimized for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos-Pd-G2 (or similar pre-catalyst, 1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the palladium pre-catalyst, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120 °C) for a set time (e.g., 30-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. nasc.ac.in [nasc.ac.in]
- 3. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing Glaser homocoupling in Sonogashira reactions of 2-Iodo-5-methoxypyridine
Technical Support Center: Sonogashira Coupling of 2-Iodo-5-methoxypypyridine
Welcome to the technical support center for Sonogashira reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically the prevention of Glaser homocoupling when working with 2-iodo-5-methoxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with this compound is producing a significant amount of a byproduct, which I suspect is the homocoupled alkyne (Glaser product). What are the primary causes?
A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, where two terminal alkyne molecules dimerize. The primary causes for this undesired reaction are:
-
Presence of Oxygen: Molecular oxygen is a key promoter of the oxidative dimerization of copper acetylide intermediates, which leads directly to the Glaser product.[1][2][3]
-
Copper(I) Co-catalyst: While Cu(I) salts (like CuI) are added to increase the rate of the desired Sonogashira reaction, they are also potent catalysts for the Glaser coupling pathway.[1][2][3][4][5] High concentrations of the copper co-catalyst can significantly accelerate this side reaction.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can also influence the competition between the Sonogashira and Glaser pathways.[6][7][8]
Q2: How can I effectively minimize or eliminate Glaser homocoupling?
A2: Several strategies can be employed, ranging from optimizing your current protocol to adopting a copper-free approach.
-
Strictly Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.[1][2]
-
Reduce Copper Loading: Use the minimum effective amount of the Cu(I) co-catalyst. Often, reducing the loading can disfavor the homocoupling pathway without significantly slowing down the desired cross-coupling.[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps maintain its low concentration, which disfavors the bimolecular homocoupling reaction.[1][3]
-
Employ a Copper-Free Protocol: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[2][4][9][10] These protocols often require careful selection of palladium catalysts, ligands, and bases to facilitate the reaction.[2]
Q3: I want to try a copper-free Sonogashira reaction. What is a reliable starting protocol for this compound?
A3: Copper-free protocols are highly effective at preventing homocoupling.[2][4] A robust system often involves a palladium source, a suitable phosphine ligand, and an appropriate base.
Detailed Protocol: Copper-Free Sonogashira Coupling [2][3][11]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like cataCXium A (0.02 mmol, 2 mol%) to a dry Schlenk tube equipped with a stir bar.
-
Add Base: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous and thoroughly degassed acetonitrile (CH₃CN, 5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv) to the mixture via syringe.
-
Reaction: Seal the tube and stir the mixture at a temperature ranging from room temperature to 90 °C. The optimal temperature will depend on the reactivity of the specific alkyne used. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q4: My reaction is very sluggish, and I'm still observing homocoupling. What parameters can I adjust?
A4: If the reaction is slow, several factors could be at play, including catalyst activity and suboptimal conditions.
-
Catalyst and Ligand Choice: For electron-rich heteroaryl halides like this compound, bulky and electron-rich phosphine ligands can be very effective.[12] Consider screening ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or (allylPdCl)₂.[3][13]
-
Base and Solvent System: The choice of base and solvent is critical.[6] While amine bases like triethylamine are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ in solvents like DMF, acetonitrile, or toluene can offer better results, particularly in copper-free systems.[8][11][14]
-
Temperature: While Sonogashira reactions are often run at room temperature, gentle heating (e.g., 40-80 °C) may be required to drive the reaction to completion, especially with less reactive coupling partners.[1][15] However, excessively high temperatures can lead to catalyst decomposition.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes how different reaction parameters can influence the yield of the desired Sonogashira product versus the undesired Glaser homocoupling byproduct.
| Entry | Catalyst System (Pd/Ligand) | Co-Catalyst | Base | Solvent | Atmosphere | Temp. | Sonogashira Yield | Glaser Yield | Key Takeaway |
| 1 | PdCl₂(PPh₃)₂ | 5 mol% CuI | Et₃N | THF | Air | RT | Low | High | Oxygen is a major promoter of Glaser coupling. [1][2][3] |
| 2 | PdCl₂(PPh₃)₂ | 5 mol% CuI | Et₃N | THF | Argon | RT | Good | Moderate | Inert atmosphere is crucial but CuI still promotes homocoupling.[1] |
| 3 | PdCl₂(PPh₃)₂ | 1 mol% CuI | Et₃N | THF | Argon | RT | Good | Low | Reducing copper loading minimizes the side reaction.[1] |
| 4 | Pd(OAc)₂ / SPhos | None | K₃PO₄ | Toluene | Argon | 100 °C | Excellent | <2% | Copper-free systems effectively eliminate Glaser coupling. [2][3] |
| 5 | Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | CH₃CN | Argon | 70 °C | Excellent | <2% | An alternative high-yielding copper-free protocol.[11] |
Visual Guides & Workflows
Troubleshooting Logic for Glaser Homocoupling
The following diagram outlines a decision-making process for troubleshooting excessive homocoupling in your Sonogashira reaction.
Caption: A troubleshooting decision tree for minimizing Glaser homocoupling.
Experimental Workflow: Copper-Free Sonogashira Reaction
This workflow illustrates the key steps for setting up a successful copper-free Sonogashira reaction, emphasizing the points critical for preventing side reactions.
Caption: Standard experimental workflow for a copper-free Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling of 2-Iodo-5-methoxypyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of 2-iodo-5-methoxypyridine. The pyridine moiety, a common structural motif in pharmaceuticals, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-halopyridine substrates like this compound so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst's metal center. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1] This is often called the "2-pyridyl problem" because the nitrogen's proximity to the reaction site (the C-I bond at position 2) enhances this inhibitory effect.[1][2]
Q2: What are the main signs and mechanisms of catalyst deactivation in my reaction?
A2: The primary mechanisms of deactivation include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing key steps like oxidative addition or reductive elimination from occurring.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, which are often observed as palladium black precipitation.[1] This is frequently accelerated by the slow reaction kinetics caused by pyridine inhibition.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the coupling partner can become dominant when the desired cross-coupling is inhibited.[3]
A key sign of deactivation is a reaction that starts but fails to proceed to completion, often stalling at low-to-moderate conversion of the starting material.
Q3: How critical is the choice of ligand for preventing deactivation?
A3: The ligand choice is arguably the most critical factor for success. Bulky, electron-rich phosphine ligands are highly effective.[1] These ligands work by:
-
Sterically Shielding the Metal: The ligand's bulk physically blocks the pyridine nitrogen from coordinating to the palladium center.
-
Promoting the Catalytic Cycle: Their electron-donating properties increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination step to release the product.[4]
Examples of effective ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines.[1][5]
Q4: Can the base and solvent system contribute to or prevent catalyst deactivation?
A4: Yes, the base and solvent are crucial.[1]
-
Base: A carefully chosen base is required for the transmetalation step. The strength and solubility of the base can significantly influence reaction rates and catalyst stability.[3][6] Common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]
-
Solvent: The solvent must solubilize all components. Aprotic polar solvents such as dioxane, THF, or toluene are frequently used.[1] However, coordinating solvents like pyridine or acetonitrile should be avoided as they can compete with the desired reaction and inhibit the catalyst.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Conversion | Catalyst Poisoning by Pyridine-N: The nitrogen on the 2-iodopyridine substrate is coordinating to the Pd center, forming an inactive complex.[1] | 1. Switch to a Bulky Ligand: Use a sterically hindered, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos to shield the palladium center.[1][5] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[8] 3. Screen Different Bases: The choice of base can influence catalyst stability. Try switching from a carbonate base to a phosphate base like K₃PO₄.[1] |
| Reaction Stalls / Incomplete Conversion | Slow Reductive Elimination: The final step of the catalytic cycle is slow, leading to catalyst decomposition over time. | 1. Increase Temperature: Carefully increase the reaction temperature in increments of 10-20°C. 2. Change Ligand: Bulky ligands are known to promote reductive elimination.[8] If using a simpler ligand like PPh₃, switch to a Buchwald-type ligand.[9] |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) catalyst is agglomerating and precipitating out of solution. This is often a result of a slow catalytic cycle caused by pyridine inhibition.[1] | 1. Improve Ligand Choice: A more effective ligand (see above) will speed up the catalytic cycle, reducing the lifetime of unstable Pd(0) intermediates. 2. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] |
| Significant Side Products (e.g., Hydrodehalogenation) | Competing Reaction Pathways: The conditions favor undesired reactions. For instance, hydrodehalogenation (replacement of -I with -H) can compete with cross-coupling.[3] | 1. Optimize Base and Ligand: The balance between reductive elimination and side reactions can be tuned by screening different base/ligand combinations.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions like dehalogenation.[1] |
| Homocoupling of Coupling Partner | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids or other organometallic reagents.[1] | 1. Thoroughly Degas: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for all solvents and the reaction mixture.[10] 2. Use a High-Quality Pd Source: Some Pd(II) pre-catalysts can cause homocoupling during their initial reduction to Pd(0). Using a stable Pd(0) source or a modern pre-catalyst can minimize this.[1] |
Visualizing Deactivation & Troubleshooting
The following diagrams illustrate the catalyst deactivation pathway and a logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Iodo-5-methoxypyridine Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-iodo-5-methoxypyridine reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significant peak tailing on the TLC plate and during column chromatography. What is the cause and how can I resolve this?
A1: Peak tailing is a common issue when purifying pyridine derivatives via silica gel chromatography.[1] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to this phenomenon. To mitigate peak tailing, you can add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-2%).[2][3] This competing base will preferentially interact with the acidic sites on the silica, minimizing the interaction with your target compound and resulting in more symmetrical peaks.[2]
Q2: I am observing what appears to be decomposition of my this compound on the silica gel column. How can I prevent this?
A2: Iodinated compounds can be sensitive to the acidic nature of standard silica gel, which can lead to degradation during purification. To address this, you can neutralize the silica gel before use. This can be achieved by flushing the packed column with a solvent system containing 1-3% triethylamine.[4][5] After this "deactivation" step, you can proceed with your regular eluent system. Alternatively, using neutral alumina as the stationary phase can be a good option for acid-sensitive compounds.[3]
Q3: My compound is not moving off the baseline of the column, even with a relatively polar solvent system that worked on the TLC plate. What should I do?
A3: Discrepancies between TLC and column chromatography can occur.[6] Several factors could be at play:
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Different Silica Properties: The silica gel used for columns and TLC plates can have different properties (e.g., particle size, water content), leading to different separation behavior.[6]
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Solvent Loading: If the compound was loaded onto the column in a solvent that is much more polar than the mobile phase, it can cause issues with elution.
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Compound Solubility: The compound may have poor solubility in the mobile phase.[6]
To resolve this, you can try a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4] This method ensures that the compound is introduced to the column in a concentrated band and is not affected by the loading solvent.
Q4: All the spots in my reaction mixture are coming down the column together. How can I improve the separation?
A4: Poor separation, or co-elution, indicates that the chosen solvent system is too polar. To achieve better separation, you should switch to a less polar mobile phase. A good starting point for developing your solvent system is to find a mixture that gives your target compound an R_f value of approximately 0.2-0.4 on a TLC plate.[2][7] You can also consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.[4]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Target R_f Value | 0.2 - 0.4 | An optimal R_f in this range on a TLC plate generally translates to good separation on a column.[2][7] |
| Recommended Eluent Systems | Hexane/Ethyl Acetate | A very common and versatile solvent system for compounds of moderate polarity.[2] |
| Dichloromethane/Methanol | Suitable for more polar compounds.[8] | |
| Triethylamine Additive | 0.1 - 2% (v/v) | Added to the eluent to prevent peak tailing for basic compounds.[2][3] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific solvent system should be optimized based on TLC analysis of the crude reaction mixture.
1. Preparation of the Slurry and Packing the Column:
- Select an appropriately sized glass chromatography column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 1-2 cm).
- In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Gently tap the column to ensure even packing of the silica gel.
- Add another layer of sand on top of the silica gel bed.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Loading the Sample:
- Wet Loading: Dissolve the crude this compound reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the sand.
- Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (e.g., from a pump or an inert gas line) to start the elution.
- Collect fractions in an orderly manner (e.g., in test tubes in a rack).
- Monitor the separation by TLC analysis of the collected fractions.
4. Isolation of the Product:
- Combine the fractions that contain the pure this compound (as determined by TLC).
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Amination of 2-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed amination of 2-iodo-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the common causes?
A1: Low or no yield in the amination of this compound can be attributed to several factors:
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Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical and highly dependent on the amine coupling partner.[1][2] Sterically hindered and electron-rich ligands are often more effective.
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Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better results in such cases.
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Solvent Effects: The reaction's success is sensitive to the solvent used. Aprotic, non-polar solvents like toluene and dioxane are frequently employed.[1]
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Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or promote side reactions.[3]
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Oxygen and Moisture Sensitivity: Palladium(0) catalysts are sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen). The purity of reagents and solvents is also critical.
Q2: I am observing a significant amount of 5-methoxypyridine as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 5-methoxypyridine is due to a common side reaction known as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][4] This can compete with the desired amination.
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Mechanism: This side reaction can occur via β-hydride elimination from a palladium-amido intermediate, which then leads to the hydrodehalogenated arene and an imine.[1]
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Prevention:
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Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination to form the C-N bond over β-hydride elimination.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.
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Reaction Conditions: Optimization of temperature and reaction time can also minimize this side reaction.
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Q3: My reaction with this compound seems to be inhibited. Could the starting material be the issue?
A3: Yes, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[5] It can lead to the formation of unreactive palladium iodide dimers, slowing down or stalling the catalytic cycle.[5] Using ligands that can prevent the formation of these dimers, such as bidentate phosphine ligands, can be beneficial.[1]
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center. This coordination can potentially hinder the catalytic cycle and influence the outcome of the reaction. The electron-deficient nature of the pyridine ring can also affect the reactivity of the C-I bond. The choice of ligand is crucial to modulate the catalyst's reactivity and stability when dealing with heteroaryl halides like this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the palladium-catalyzed amination of this compound.
Issue 1: Low Conversion of this compound
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh source of palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). The optimal ligand can be amine-dependent. |
| Incorrect Base | If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if your amine is base-sensitive. |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10°C, but be cautious of potential catalyst degradation at very high temperatures. |
| Iodide Inhibition | Consider using a bidentate ligand (e.g., BINAP, DPPF) which may help prevent the formation of inhibitory palladium iodide dimers.[1] |
Issue 2: Formation of Hydrodehalogenation Byproduct (5-methoxypyridine)
| Potential Cause | Troubleshooting Action |
| β-Hydride Elimination | Use sterically hindered phosphine ligands to disfavor this pathway. |
| Reaction Conditions | Optimize the reaction temperature and time; sometimes lower temperatures can suppress this side reaction. |
| Amine Structure | For primary amines, this side reaction can be more prevalent.[1] Ensure the amine is of high purity. |
Issue 3: Formation of Dimerized Byproducts
| Potential Cause | Troubleshooting Action |
| Homocoupling of Amine or Aryl Halide | This can occur at higher temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may help. |
Quantitative Data Summary
The following tables provide a summary of typical yields for the amination of related 2-halopyridines under various conditions. This data can serve as a baseline for optimizing the reaction of this compound.
Table 1: Comparison of Ligand Performance in the Amination of 2-Bromopyridines
| Ligand | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Morpholine | NaOtBu | Toluene | 100 | 95 |
| RuPhos | Aniline | Cs₂CO₃ | Dioxane | 110 | 92 |
| SPhos | n-Hexylamine | K₃PO₄ | t-BuOH | 100 | 88 |
| BINAP | Benzylamine | NaOtBu | Toluene | 80 | 75 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Table 2: Effect of Base on the Amination of 2-Chloropyridines with Aniline
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 110 | 90 |
| Cs₂CO₃ | Dioxane | 110 | 85 |
| K₃PO₄ | Dioxane | 110 | 78 |
| K₂CO₃ | DMF | 120 | 65 |
Note: Data is generalized from typical Buchwald-Hartwig amination reactions of chloro-pyridines.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
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This compound
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Amine (primary or secondary)
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Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
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Phosphine ligand (e.g., XPhos or RuPhos)
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Base (e.g., NaOtBu or Cs₂CO₃)
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Anhydrous solvent (e.g., toluene or dioxane)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Add the anhydrous solvent.
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Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: A logical workflow for troubleshooting common issues in the palladium-catalyzed amination of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sonogashira Coupling of Iodopyridines
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of iodopyridines. The content focuses on optimizing reaction temperature to maximize yield and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of iodopyridines, with a focus on the impact of reaction temperature.
Issue 1: Low or No Conversion of Iodopyridine
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Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted iodopyridine remaining. What are the potential causes and solutions related to temperature?
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Answer: While iodopyridines are generally highly reactive substrates for Sonogashira coupling, low conversion can occur.[1][2] Consider the following temperature-related factors:
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Sub-optimal Temperature: Although many Sonogashira couplings with iodopyridines proceed efficiently at room temperature, some substrate combinations may require gentle heating to overcome the activation energy barrier.[1] A modest increase in temperature (e.g., to 40-60 °C) can sometimes significantly improve the reaction rate and yield.[3]
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Catalyst Decomposition: Excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of a black precipitate known as palladium black.[1] This inactive form of palladium will halt the catalytic cycle. If you observe this, repeating the reaction at a lower temperature is recommended.
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Reagent Quality at Elevated Temperatures: Ensure all reagents, especially the solvent and base, are thoroughly degassed.[1] The detrimental effect of dissolved oxygen is often exacerbated at higher temperatures, leading to faster catalyst decomposition and promotion of side reactions.[1]
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
-
Question: My primary byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction by adjusting the temperature?
-
Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction in copper-co-catalyzed Sonogashira reactions and is highly sensitive to reaction conditions.[1]
-
Effect of Temperature: Higher reaction temperatures can sometimes increase the rate of Glaser coupling relative to the desired cross-coupling. If you are observing significant homocoupling, consider running the reaction at a lower temperature, such as room temperature.[1]
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Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] While crucial at any temperature, ensuring rigorously anaerobic conditions is even more critical when heating the reaction, as higher temperatures can increase the rate of oxygen-promoted side reactions.
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Copper Concentration: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[1] While not directly a temperature effect, the combination of high copper concentration and elevated temperature can be particularly problematic.
-
Issue 3: Reaction Stalls or Produces Multiple Unidentified Byproducts
-
Question: My reaction starts but then stalls, or the TLC/LC-MS shows a complex mixture of byproducts. Could temperature be the culprit?
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Answer: Yes, an inappropriate reaction temperature can lead to catalyst deactivation and substrate/product decomposition.
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Thermal Stability of Reactants and Products: Consider the thermal stability of your specific iodopyridine and alkyne, as well as the coupled product. Some functional groups may not be stable at elevated temperatures over long reaction times, leading to decomposition. A lower reaction temperature for a longer duration might be beneficial.
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Catalyst Inactivation at High Temperatures: As mentioned, high temperatures can cause the palladium catalyst to precipitate as palladium black, rendering it inactive and stopping the reaction.[1] If the reaction mixture turns black upon heating, this is a likely cause.[1]
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Pyridine Nitrogen Interference: While generally not a major issue, at higher temperatures, the pyridine nitrogen could potentially coordinate more strongly to the palladium center, potentially interfering with the catalytic cycle. This is substrate-dependent, but if other factors have been ruled out, exploring a lower temperature range is a valid troubleshooting step.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a Sonogashira coupling with an iodopyridine?
A1: Due to the high reactivity of the carbon-iodine bond, it is often recommended to start the reaction at room temperature.[2] Many couplings of iodopyridines proceed to completion within a few hours at ambient temperature. Monitor the reaction by TLC or LC-MS. If no or slow conversion is observed after 1-2 hours, gentle heating to 40-60 °C can be applied.
Q2: When should I consider using higher temperatures (e.g., 80-100 °C) for iodopyridine couplings?
A2: Higher temperatures may be necessary for particularly challenging substrates, such as those with significant steric hindrance around the iodine atom or with strongly electron-donating groups that can deactivate the pyridine ring towards oxidative addition. However, proceed with caution, as higher temperatures increase the risk of side reactions like Glaser coupling and catalyst decomposition.[1]
Q3: How does the position of the iodine on the pyridine ring (2-, 3-, or 4-iodopyridine) affect the optimal reaction temperature?
A3: While all iodopyridines are relatively reactive, their electronic properties can influence the optimal reaction conditions. 4-Iodopyridine and 2-iodopyridine, being electron-deficient at the positions of halogenation, are generally very reactive and often couple efficiently at room temperature. 3-Iodopyridine is less electron-deficient at the C-3 position and might occasionally require mild heating to achieve comparable reaction rates.
Q4: Can I run the Sonogashira coupling of iodopyridines without a copper co-catalyst? How does this affect the choice of temperature?
A4: Yes, copper-free Sonogashira reactions are well-established and are a good strategy to avoid Glaser homocoupling byproducts. In the absence of the copper co-catalyst, the transmetalation step can be slower. Consequently, a moderate increase in temperature (e.g., 50-80 °C) may be required to achieve a reasonable reaction rate, even with reactive iodopyridines.
Q5: My reaction turned black after heating. What happened and what should I do?
A5: A black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst into an inactive state.[1] This is often caused by excessively high reaction temperatures, the presence of oxygen, or impurities in the reagents.[1] The reaction has likely stopped. The best course of action is to set up the reaction again, ensuring all reagents and solvents are pure and rigorously degassed, and run it at a lower temperature.[1]
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of iodopyridines with phenylacetylene under various temperature conditions. Note that direct comparative studies are scarce, and these data are compiled from different sources with potentially varying catalysts, solvents, and bases. They should be used as a general guide for optimization.
| Iodopyridine Isomer | Alkyne | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| 4-Iodopyridine | Phenylacetylene | Not Specified | Not Specified | Excellent | Based on general reactivity; often proceeds well at RT.[4] |
| Iodopyridine derivative | Phenylacetylene | 55 | 3 | Good to Excellent | Reaction performed in an ionic liquid.[5] |
| 2-Amino-3-bromopyridine | Phenylacetylene | 100 | 3 | 96 | Note: This is a bromopyridine, but illustrates a high-yield, high-temp example.[6] |
| 3-Iodopyridine (general) | Terminal Alkynes | 65 | Not Specified | Good to Excellent | General condition for various iodopyridines.[7] |
| Aryl Iodides (general) | Phenylacetylene | 50 | 3 | High | General condition for various aryl iodides.[3] |
| Aryl Iodides (general) | Terminal Alkynes | Room Temp | 16 | High | General condition for room temperature couplings. |
Experimental Protocols
General Procedure for Sonogashira Coupling of an Iodopyridine with Phenylacetylene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Iodopyridine (1.0 equiv)
-
Phenylacetylene (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed, 3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.
-
If the reaction is sluggish after 2-3 hours, gently heat the mixture to 40-50 °C using an oil bath and continue to monitor.
-
Upon completion (consumption of the iodopyridine), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyridine.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of Solvent Effects in the Buchwald-Hartwig Amination of 2-Iodo-5-methoxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for troubleshooting the Buchwald-Hartwig amination of 2-iodo-5-methoxypyridine, with a specific focus on the critical role of the solvent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
A1: The success of the Buchwald-Hartwig amination with this compound can be influenced by several factors. Common reasons for failure or low yields include:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.
-
Ineffective Catalyst/Ligand Combination: The selection of the palladium precursor and phosphine ligand is critical for electron-deficient heteroaryl iodides.
-
Inappropriate Base: The strength, solubility, and nature of the base are key to the catalytic cycle's efficiency.
-
Poor Reagent Quality: The purity of the amine, solvent, and other reagents is essential.
-
Reaction Conditions: Temperature and reaction time may not be optimized for this specific substrate.
Q2: Which solvents are generally recommended for the Buchwald-Hartwig amination of 2-iodopyridines?
A2: Aprotic, non-polar to polar aprotic solvents are commonly employed. Toluene and 1,4-dioxane are frequent choices.[1][2] The optimal solvent can depend on the specific amine and ligand used. A solvent screen is often recommended to determine the best conditions for your specific reaction.
Q3: What are common side products observed in the amination of 2-iodopyridines?
A3: Common side products can include:
-
Hydrodeiodination: Replacement of the iodine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the starting materials or products.
-
Protodeiodination of the starting material.
Q4: Can the methoxy group on the pyridine ring interfere with the reaction?
A4: The electron-donating methoxy group at the 5-position can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition. However, it is generally well-tolerated in Buchwald-Hartwig reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:
| Parameter | Potential Issue & Suggested Solution |
| Solvent | Issue: Poor catalyst solubility or unfavorable solvent polarity. Solution: Switch to an alternative degassed, anhydrous solvent. Common choices include toluene, 1,4-dioxane, or THF.[3] A solvent screen is highly recommended. |
| Catalyst/Ligand | Issue: Inactive or inappropriate catalyst system. Solution: • Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%). • Screen different phosphine ligands. For electron-deficient heteroaryl halides, ligands like XPhos, RuPhos, or SPhos are often effective.[2] • Consider using a palladium pre-catalyst for more consistent generation of the active Pd(0) species. |
| Base | Issue: Base is too weak or insoluble. Solution: • Switch to a stronger, non-nucleophilic base such as LHMDS or K₃PO₄.[2] • Ensure the base is anhydrous and finely powdered to maximize surface area and reactivity. |
| Temperature | Issue: Insufficient thermal energy to overcome the activation barrier. Solution: Increase the reaction temperature in 10-20 °C increments. |
| Reagent Quality | Issue: Impurities in reagents are poisoning the catalyst. Solution: • Use freshly distilled or purified amine. • Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2] |
Issue 2: Significant Formation of Side Products (e.g., Hydrodeiodination)
If you observe a high proportion of byproducts, the following adjustments may be beneficial:
| Parameter | Potential Issue & Suggested Solution |
| Ligand | Issue: The ligand is not effectively promoting reductive elimination over competing side reactions. Solution: Screen different ligands. Bulky, electron-rich ligands often favor the desired C-N bond formation. |
| Base | Issue: The base is too strong or is promoting side reactions. Solution: Consider a weaker base, such as Cs₂CO₃ or K₃PO₄, which may require a higher reaction temperature to achieve full conversion. |
| Temperature | Issue: High temperatures may be promoting decomposition or side reactions. Solution: Attempt the reaction at a lower temperature for a longer duration. |
Data Presentation: Effect of Solvent on Reaction Yield
The following table summarizes the hypothetical effect of different solvents on the yield of the Buchwald-Hartwig amination of this compound with aniline. These values are representative and actual yields may vary depending on the specific reaction conditions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 111 | 85-95 | Often a good starting point. Good solubility for many organic reagents. |
| 1,4-Dioxane | 2.2 | 101 | 80-90 | Another common choice, can sometimes offer different selectivity. |
| Tetrahydrofuran (THF) | 7.6 | 66 | 60-75 | Lower boiling point may require longer reaction times or sealed tube conditions. |
| Dimethylformamide (DMF) | 36.7 | 153 | 40-60 | Generally, polar aprotic solvents like DMF can sometimes inhibit the reaction. |
| Acetonitrile | 37.5 | 82 | <10 | Often inhibits the reaction by coordinating to the palladium center. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for different amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methoxypyridin-2-amine.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: General experimental workflow.
References
minimizing deborylation in Suzuki reaction with 2-Iodo-5-methoxypyridine
Topic: Minimizing Deborylation in Suzuki Reaction with 2-Iodo-5-methoxypyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on minimizing the undesired deborylation side reaction when using this compound as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is deborylation and why is it a significant problem?
Deborylation, also known as protodeborylation, is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product and complicates purification.[1]
Q2: Why is my reaction involving a pyridine derivative particularly prone to deborylation?
Heteroaromatic boronic acids, especially nitrogen-containing ones like 2-pyridyl derivatives, are known to be highly susceptible to deborylation.[1][3] This increased susceptibility is due to several factors, including the electronic properties of the heteroaromatic ring and, in some cases, the potential for zwitterionic intermediates to facilitate the C-B bond cleavage.[2] While your substrate is the aryl iodide, the boronic acid coupling partner, if it is a heteroaromatic or electron-deficient species, will be the component undergoing this undesired reaction.
Q3: How can I confirm that deborylation is the primary cause of my low yield?
The most direct way to identify deborylation is to analyze the crude reaction mixture using methods like LC-MS, GC-MS, or NMR spectroscopy.[1] The key indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[1] This is often accompanied by unreacted this compound and a lower-than-expected yield of the target biaryl product.
Troubleshooting Guide: Low Yield and Byproduct Formation
Primary Issue: The Suzuki coupling of this compound results in a low yield of the desired product, with significant formation of a byproduct identified as the deborylated arene from the boronic acid partner.
Caption: Competing reaction pathways in the Suzuki coupling.
Possible Cause 1: Reaction Temperature is Too High
High temperatures can significantly accelerate the rate of deborylation, sometimes more than the desired coupling reaction.[1] While elevated temperatures are often needed to drive the catalytic cycle, excessive heat can be detrimental.
Solution:
-
Optimize Temperature: Screen a range of temperatures. Since this compound is highly reactive due to the C-I bond, it may be possible to run the reaction at a lower temperature than typically used for aryl bromides or chlorides.[4] Start around 60-80 °C and adjust based on reaction progress.[5]
-
Use a More Active Catalyst: Employing a highly active catalyst system may allow for efficient coupling at lower temperatures (see Cause 3).
| Parameter | Condition | Expected Outcome on Deborylation |
| Temperature | High (>100 °C) | Increased rate of deborylation, potential for catalyst decomposition.[6] |
| Moderate (60-80 °C) | Often provides a good balance between reaction rate and minimizing side reactions.[5] | |
| Room Temperature | May be feasible with highly active catalysts; significantly reduces deborylation.[7] |
Possible Cause 2: Inappropriate Base Selection
The choice and strength of the base are critical. Strong bases, particularly in the presence of water, can promote the formation of boronate anions ([ArB(OH)₃]⁻), which are key intermediates in the base-catalyzed deborylation pathway.[1][8][9]
Solution:
-
Screen Weaker Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃, which are often effective at promoting the Suzuki coupling while minimizing deborylation.[1][4]
-
Consider Anhydrous Conditions: Since water acts as the proton source for deborylation, running the reaction under anhydrous conditions can be beneficial.[1] Use a base like Cs₂CO₃ or K₃PO₄ with a non-aqueous solvent (e.g., dioxane, toluene, DMF) and consider adding molecular sieves.[1]
| Base | Strength | Typical Conditions | Deborylation Risk |
| NaOH, KOH | Strong | Aqueous solvents | High |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous or anhydrous | Moderate |
| K₃PO₄, Cs₂CO₃ | Weak-Moderate | Aqueous or anhydrous | Lower |
| KF | Weak | Anhydrous | Can be very low, but may slow the desired reaction.[10] |
Possible Cause 3: Sub-optimal Catalyst or Ligand System
If the primary Suzuki catalytic cycle is slow, the boronic acid is exposed to potentially harsh reaction conditions for a longer period, increasing the likelihood of deborylation.[1] The choice of palladium source and ligand dramatically affects the efficiency of the catalytic cycle.
Solution:
-
Use a Highly Active Catalyst System: Modern catalyst systems, such as Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst, can dramatically accelerate the desired coupling.[11][12][13] This makes the coupling reaction kinetically favored over the deborylation side reaction.
-
Avoid Pd(II) Precatalysts without a Reducing Agent: Using Pd(II) sources like PdCl₂(dppf) can sometimes be less efficient if the reduction to the active Pd(0) species is slow. Buchwald precatalysts are designed to generate the active Pd(0) species rapidly.[1]
| Catalyst System | Ligand Characteristics | Typical Use Case | Impact on Deborylation |
| Pd(PPh₃)₄ | Monodentate, less electron-rich | General purpose, traditional | Can be slow, allowing time for deborylation. |
| PdCl₂(dppf) | Bidentate, good stability | General purpose | Moderate; efficiency can be substrate-dependent. |
| Pd₂(dba)₃ + SPhos/XPhos | Bulky, electron-rich | Challenging couplings, lower temperatures | Accelerates coupling, out-competing deborylation.[1][11] |
Possible Cause 4: Inherent Instability of the Boronic Acid
Some boronic acids are inherently unstable under Suzuki conditions. If optimizing the base, temperature, and catalyst is insufficient, the organoboron species itself may need to be modified.
Solution:
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are generally more stable towards deborylation than their corresponding boronic acids and are common alternatives.[14]
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often resistant to deborylation. They are activated under the reaction conditions to participate in the catalytic cycle.[15]
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing for purification by chromatography and slow-release of the boronic acid under reaction conditions, which can suppress side reactions.
Caption: A logical workflow for troubleshooting deborylation.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Using Pd(PPh₃)₄
This protocol provides a general starting point for the coupling reaction.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).[17]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[16][17]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 85-90 °C).[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[4][16]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.[4][16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][16]
Protocol 2: Optimized Protocol to Minimize Deborylation
This protocol uses a more active catalyst system and milder conditions.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Buchwald precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 70 °C.
-
Monitoring: Monitor the reaction closely by LC-MS. Due to the high catalyst activity, the reaction may be complete in 1-4 hours.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of 2-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of 2-iodo-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a Suzuki reaction of this compound?
A common workup procedure involves cooling the reaction mixture, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. After drying the organic phase over an anhydrous salt like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.[1][2][3]
Q2: What are common side reactions to be aware of during the workup and how can they be minimized?
Two prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation is the cleavage of the C-B bond of the boronic acid, which can be minimized by using anhydrous solvents and shorter reaction times.[4]
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can reduce this side reaction.[4]
Q3: The nitrogen on the pyridine ring seems to be causing issues with my reaction. How can I mitigate this?
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation, a challenge often referred to as the "2-pyridyl problem".[4] To address this, the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is recommended. These ligands can shield the palladium center and prevent inhibitory coordination with the pyridine nitrogen.[4]
Q4: I am observing low to no yield. What are the first troubleshooting steps I should take?
Low or no product formation is a common issue. A systematic approach to troubleshooting is crucial:
-
Catalyst and Ligand Activity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider switching to a more active catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5]
-
Base Effectiveness: The choice of base is critical for the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal.[5]
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4] |
| Ineffective catalyst system. | Switch to a more active catalyst, such as a palladacycle or a pre-catalyst with an NHC ligand.[5] | |
| Incomplete reaction. | Increase reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS. | |
| Presence of Homocoupled Byproduct | Oxygen in the reaction mixture. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[4] |
| Use of a Pd(II) precatalyst without efficient reduction. | Consider using a Pd(0) source directly. | |
| Presence of Protodeboronated Byproduct | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Consider using boronic esters, which are more stable.[4] |
| Difficulty in Product Purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
| Palladium residue in the product. | Filter the reaction mixture through a pad of Celite® before aqueous workup.[3] Additional washes of the organic layer with an aqueous solution of a sulfur-based ligand can sometimes help remove residual palladium. |
Experimental Protocol: A Generalized Procedure
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0 eq.), and the palladium catalyst (0.03-0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-aryl-5-methoxypyridine.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the workup of a Suzuki reaction.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low-yielding Suzuki reactions.
References
Validation & Comparative
Reactivity Showdown: 2-Iodopyridines vs. 2-Bromopyridines in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of a vast array of pharmaceuticals and functional materials. A frequent query among synthetic chemists is the choice of halide in heteroaromatic coupling partners. This guide provides an objective, data-driven comparison of the reactivity of 2-iodopyridines versus 2-bromopyridines in Suzuki coupling reactions, tailored for researchers, scientists, and drug development professionals.
The fundamental principle governing the reactivity of halopyridines in Suzuki couplings is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend in reactivity is I > Br > Cl, a direct consequence of the weaker C-I bond compared to the C-Br bond. This weaker bond facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, leading to faster reaction rates and often milder conditions for 2-iodopyridines.
Quantitative Performance Comparison
The following table summarizes typical experimental outcomes for the Suzuki coupling of 2-iodopyridine and 2-bromopyridine with an arylboronic acid under comparable conditions. While specific yields and reaction times are substrate-dependent, the data illustrates the general trend of enhanced reactivity for the iodo-analogue.
| Feature | 2-Iodopyridine | 2-Bromopyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, SPhos |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane, Toluene |
| Typical Temperature | 60-100 °C | 80-110 °C |
| Reported Yields | 85-99% | 75-95% |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
Mechanistic Insights: The Suzuki Coupling Catalytic Cycle
The enhanced reactivity of 2-iodopyridines can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura coupling. The initial and often rate-limiting step is the oxidative addition of the halopyridine to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond results in a lower activation energy for this step, thereby accelerating the overall reaction rate.
A Comparative Guide to the Sonogashira Coupling of 2-Iodo-5-methoxypyridine and 2-Chloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the aryl halide substrate is a critical parameter that significantly influences the reaction's efficiency and required conditions. This guide provides an objective comparison of the performance of 2-iodo-5-methoxypyridine and 2-chloro-5-methoxypyridine in the Sonogashira coupling reaction, supported by established reactivity principles and representative experimental data.
Reactivity Landscape: The Halogen's Impact
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond, a crucial and often rate-determining step in the catalytic cycle, is more facile for weaker C-X bonds.
Consequently, This compound is a significantly more reactive substrate in Sonogashira couplings compared to 2-chloro-5-methoxypyridine . Couplings involving the iodo-substrate can often be achieved under milder conditions, such as lower temperatures and with a broader range of standard palladium catalysts and ligands. In contrast, the stronger C-Cl bond in 2-chloro-5-methoxypyridine necessitates more forcing reaction conditions to achieve comparable yields. This often includes higher temperatures, the use of more specialized and electron-rich ligands to facilitate the challenging oxidative addition step, and sometimes stronger bases.
Quantitative Comparison of Reaction Parameters
| Parameter | This compound with Phenylacetylene | 2-Chloro-5-methoxypyridine with Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ with specialized ligand (e.g., cataCXium A, sXPhos) |
| Copper Co-catalyst | CuI | CuI (often in higher loading or with additives) |
| Ligand | PPh₃ (often part of the pre-catalyst) | Bulky, electron-rich phosphine ligands (e.g., cataCXium A, sXPhos) |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Stronger bases (e.g., Cs₂CO₃, K₃PO₄) may be required |
| Solvent | THF, DMF, Toluene | High-boiling point solvents (e.g., DMF, Dioxane, NMP) |
| Temperature | Room Temperature to 80 °C | 100 °C to 140 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours |
| Typical Yield | High to Excellent (>85%) | Moderate to Good (50-80%), highly dependent on catalyst system |
Experimental Protocols
Below are detailed, representative methodologies for the Sonogashira coupling of both this compound and 2-chloro-5-methoxypyridine with phenylacetylene. These protocols are based on established procedures for similar substrates and highlight the key differences in reaction setup.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 5-methoxy-2-(phenylethynyl)pyridine.
Protocol 2: Sonogashira Coupling of 2-Chloro-5-methoxypyridine with Phenylacetylene
Materials:
-
2-Chloro-5-methoxypyridine
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium® A (or other suitable bulky, electron-rich phosphine ligand)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate (0.03 mmol, 3 mol%) and cataCXium® A (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL), 2-chloro-5-methoxypyridine (1.0 mmol, 1.0 equiv), phenylacetylene (1.5 mmol, 1.5 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-(phenylethynyl)pyridine.
Visualizing the Sonogashira Coupling
The following diagrams illustrate the fundamental aspects of the Sonogashira coupling reaction, providing a visual representation of the catalytic cycle and a generalized experimental workflow.
Conclusion
A Comparative Guide to Biaryl Synthesis from Pyridines: Exploring Alternatives to Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl scaffolds, particularly those incorporating a pyridine ring, is a cornerstone of modern synthetic chemistry, fueling advancements in pharmaceuticals, agrochemicals, and materials science. While the palladium-catalyzed Suzuki-Miyaura coupling has long been the gold standard for this transformation, its reliance on often unstable or difficult-to-prepare pyridylboronic acids presents significant challenges. This guide provides an objective comparison of leading alternative methodologies, offering a toolkit of strategies to overcome the limitations of traditional Suzuki coupling. We present a detailed analysis of Direct C-H Arylation, Decarboxylative Coupling, Minisci-type Arylation, Photoredox Catalysis, and transition-metal-free approaches, complete with comparative data and detailed experimental protocols.
At a Glance: Performance Comparison of Key Methods
The following table summarizes the key performance indicators for various alternatives to Suzuki coupling for the synthesis of pyridine-containing biaryls.
| Method | Typical Catalyst/Reagent | Coupling Partner | Key Advantages | Common Limitations | Yield Range (%) |
| Direct C-H Arylation | Pd(OAc)₂, [Cp*IrCl₂]₂ | Arene, Diaryliodonium Salt | Atom economical (no pre-functionalization of pyridine), high functional group tolerance.[1] | Often requires a directing group for regioselectivity, harsh conditions may be needed. | 40-95% |
| Decarboxylative Coupling | PdCl₂, Cu₂O, AgNO₃ | (Hetero)aryl Halide/Triflate | Uses readily available carboxylic acids, avoids organometallic reagents, good functional group tolerance.[1][2][3][4][5] | Can require high temperatures, substrate scope can be limited by decarboxylation efficiency.[3] | 50-96% |
| Minisci-type Arylation | AgNO₃, (NH₄)₂S₂O₈ | Aryl Carboxylic Acid | Uses inexpensive starting materials, direct C-H functionalization.[6] | Often poor regioselectivity (C2 vs. C4), radical conditions can be incompatible with sensitive groups.[6] | 40-80% |
| Photoredox Catalysis | Ru(bpy)₃²⁺, Ir(ppy)₃ | Aryldiazonium Salt, Aryl Halide | Extremely mild conditions (visible light, RT), high functional group tolerance, novel reactivity.[7][8][9] | Can require expensive photocatalysts, quantum yields can be low. | 60-90% |
| Ligand Coupling | None (Transition-Metal-Free) | Organolithium/Grignard Reagent | Avoids transition metals, mild conditions, excellent functional group tolerance.[10][11][12] | Requires stoichiometric organometallic reagents, limited to specific coupling partners (e.g., pyridylsulfonium salts). | 70-95% |
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful strategy that forges C-C bonds directly onto the pyridine core, circumventing the need for pre-functionalization with halogen or boron moieties. This approach is highly atom-economical and is often facilitated by transition metal catalysts like palladium or iridium, which can be directed by a coordinating group to ensure high regioselectivity.
Workflow for Directed C-H Arylation
Caption: Workflow of Directed C-H Arylation.
Supporting Experimental Data: Iridium(III)-Catalyzed C-H Arylation
| Pyridine Substrate | Arylating Agent | Catalyst System | Yield (%) | Reference |
| 2-Phenylpyridine | Diphenyliodonium triflate | [CpIrCl₂]₂ / AgNTf₂ | 92 | [13] |
| 1-Phenyl-1H-pyrazole | Diphenyliodonium triflate | [CpIrCl₂]₂ / AgNTf₂ | 95 | [13] |
| 2-Acetylpyridine Oxime | Diphenyliodonium triflate | [CpIrCl₂]₂ / AgNTf₂ | 89 | [13] |
| 4,4-Dimethyl-2-oxazoline | Diphenyliodonium triflate | [CpIrCl₂]₂ / AgNTf₂ | 85 | [14] |
Experimental Protocol: Iridium-Catalyzed Direct Arylation of 2-Phenylpyridine
A reaction tube is charged with 2-phenylpyridine (0.2 mmol, 1.0 equiv.), diphenyliodonium triflate (0.3 mmol, 1.5 equiv.), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%), and AgNTf₂ (0.02 mmol, 10 mol%). The tube is evacuated and backfilled with nitrogen. Dichloroethane (1.0 mL) is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,6-diphenylpyridine.[13][14]
Decarboxylative Cross-Coupling
This methodology utilizes readily available and stable pyridinecarboxylic acids as surrogates for organometallic reagents. The reaction proceeds via in-situ generation of an arylmetallic intermediate through extrusion of CO₂, which then participates in a cross-coupling cycle. Bimetallic catalysis, typically involving palladium and a co-catalyst like copper or silver, is often employed.[3][15]
Catalytic Cycle for Decarboxylative Coupling```dot
Caption: Key steps in transition-metal-free ligand coupling.
Supporting Experimental Data: Ligand Coupling of Pyridylsulfonium Salts with Grignard Reagents
| Pyridylsulfonium Salt | Grignard Reagent | Product Linkage | Yield (%) | Reference |
| 2-Pyridylsulfonium | 2-Pyridyl-MgBr | 2,2'-Bipyridine | 94 | [10][12] |
| 2-Pyridylsulfonium | 3-Pyridyl-MgBr | 2,3'-Bipyridine | 89 | [10][12] |
| 2-Pyridylsulfonium | 4-Pyridyl-MgBr | 2,4'-Bipyridine | 81 | [10][12] |
| 2-Pyridylsulfonium | 5-Pyrimidinyl-MgBr | 2-(5-Pyrimidinyl)pyridine | 85 | [10][12] |
Experimental Protocol: Synthesis of 2,2'-Bipyridine via Ligand Coupling
To a solution of 2-bromopyridine (0.33 mmol, 1.1 equiv.) in THF (1 mL) at 0 °C is added i-PrMgCl·LiCl (0.33 mmol, 1.1 equiv.). The mixture is stirred for 1 hour at room temperature to form the Grignard reagent. In a separate flask, the 2-pyridylsulfonium salt (0.3 mmol, 1.0 equiv.) is dissolved in THF (2 mL) and cooled to -78 °C. The freshly prepared Grignard solution is then added dropwise to the sulfonium salt solution. The reaction is stirred at -78 °C for 1 hour before being allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography. [10][12]
Conclusion
The synthesis of pyridine-containing biaryls is no longer solely reliant on the Suzuki-Miyaura coupling. The methods presented herein—Direct C-H Arylation, Decarboxylative Coupling, Minisci-type Arylation, Photoredox Catalysis, and Ligand Coupling—each offer unique advantages in terms of starting material availability, reaction conditions, and functional group tolerance. For projects where atom economy is paramount, Direct C-H Arylation is a powerful choice. When starting from abundant carboxylic acids, Decarboxylative Coupling provides a robust route. For reactions requiring exceptionally mild conditions, Photoredox Catalysis is unparalleled. Finally, for a clean, metal-free synthesis, Ligand Coupling presents an excellent alternative. By understanding the strengths and limitations of each approach, researchers can select the optimal strategy to accelerate their discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Iridium(III)-catalyzed direct arylation of C-H bonds with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jiaolei.group [jiaolei.group]
The Decisive Advantage of Iodine: A Comparative Guide to 2-Iodo-5-methoxypyridine in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the success of complex molecular construction, particularly in the realms of pharmaceutical and agrochemical development. Among the vast arsenal of heterocyclic intermediates, 2-halopyridines serve as versatile scaffolds for the introduction of molecular diversity. This guide provides a comprehensive comparison of 2-iodo-5-methoxypyridine against its halogenated counterparts, 2-bromo- and 2-chloro-5-methoxypyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions. Through an examination of experimental data and established chemical principles, we aim to illuminate the distinct advantages conferred by the iodine substituent.
The Reactivity Hierarchy: Why Iodine Excels
The enhanced reactivity of this compound in popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is fundamentally rooted in the principles of organometallic chemistry. The generally accepted order of reactivity for halopyridines in these transformations is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond in this compound facilitates the rate-determining oxidative addition step in the catalytic cycle of palladium, leading to faster reaction rates, milder reaction conditions, and often higher yields compared to its bromo and chloro analogs.
This inherent reactivity advantage makes this compound a highly sought-after intermediate for researchers and drug development professionals, as it can streamline synthetic routes and improve overall efficiency.[1][2]
Quantitative Comparison in Key Cross-Coupling Reactions
The superior performance of this compound is evident when examining the typical conditions and outcomes of key cross-coupling reactions. The following tables provide a comparative summary based on representative experimental data for similar substrates, illustrating the advantages of the iodo-substituent.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | 2-Bromo-5-methoxypyridine | 2-Chloro-5-methoxypyridine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃/XPhos (2-4 mol%) |
| Typical Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Typical Temperature | Room Temp. - 80 °C | 80 - 110 °C | 100 - 130 °C |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | 12 - 48 hours |
| Representative Yield | >90% | 70-85% | 40-60% |
Table 2: Sonogashira Coupling with Phenylacetylene
| Feature | This compound | 2-Bromo-5-methoxypyridine | 2-Chloro-5-methoxypyridine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄/CuI (2-5 mol%) | PdCl₂(PPh₃)₂/CuI (3-5 mol%) | Pd₂(dba)₃/XPhos/CuI (3-5 mol%) |
| Typical Base | Et₃N or DIPEA | Et₃N or K₂CO₃ | Cs₂CO₃ or K₃PO₄ |
| Typical Temperature | Room Temp. - 60 °C | 60 - 100 °C | 100 - 140 °C |
| Typical Reaction Time | 2 - 8 hours | 8 - 24 hours | 24 - 72 hours |
| Representative Yield | >85% | 60-80% | <40% |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Feature | This compound | 2-Bromo-5-methoxypyridine | 2-Chloro-5-methoxypyridine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd₂(dba)₃/BINAP (1-3 mol%) | Pd₂(dba)₃/Xantphos (2-4 mol%) | Pd(OAc)₂/RuPhos (2-5 mol%) |
| Typical Base | NaOtBu | NaOtBu or K₃PO₄ | LHMDS or K₃PO₄ |
| Typical Temperature | 60 - 90 °C | 80 - 110 °C | 100 - 120 °C |
| Typical Reaction Time | 4 - 12 hours | 12 - 36 hours | 24 - 72 hours |
| Representative Yield | >90% | 75-85% | 50-70% |
Experimental Protocols
Detailed methodologies for the aforementioned cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: General Protocol
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: General Protocol
Materials:
-
2-Halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: General Protocol
Materials:
-
2-Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the 2-halopyridine and the solvent.
-
Add the amine and seal the tube.
-
Remove the tube from the glovebox and heat with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
References
A Comparative Guide to Ligands for Buchwald-Hartwig Amination of Halopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in the pharmaceutical industry, where the pyridine moiety is a common scaffold in a vast array of drugs.[1][3] The choice of ligand is critical for the success of these couplings, especially with challenging substrates like halopyridines. The reactivity of halopyridines follows the general trend of I > Br > Cl, with chloropyridines being the least reactive due to the strength of the C-Cl bond, making the oxidative addition step rate-limiting.[4][5]
This guide provides a comparative overview of various phosphine ligands, summarizing their performance in the amination of different halopyridines and offering detailed experimental protocols to aid researchers in selecting the optimal catalytic system.
General Catalytic Cycle
The mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6][7] A palladium(0) species is the active catalyst, which is generated in situ from a palladium(II) precatalyst. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[7]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Ligand Performance Comparison
The choice of ligand is paramount and often depends on the specific halopyridine and amine coupling partners. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based ligands (e.g., Josiphos) have proven to be remarkably effective, particularly for the challenging amination of chloropyridines.[2][5][8] Bidentate phosphine ligands like BINAP and Xantphos are also effective, often preventing the formation of inactive palladium dimers and improving reaction rates.[2][4]
The following table summarizes the performance of various ligands in the Buchwald-Hartwig amination of different halopyridines.
| Ligand | Halopyridine Substrate | Amine Substrate | Catalyst/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| RuPhos | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Toluene | 100 | 16 | 83 | [8] |
| BrettPhos | 3-Bromo-2-aminopyridine | Aniline | BrettPhos Precatalyst | LiHMDS | Toluene | 100 | 16 | 66 | [8] |
| SPhos | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | 16 | 76 | [8] |
| BINAP | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | 16 | 71 | [8] |
| Xantphos | 2,6-Dichloropyridine | Aminothiophenecarboxylate | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12 | (Varies) | [4] |
| Josiphos (CyPFtBu) | 3-Chloropyridine | Octylamine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 3 | 98 | [9] |
| XPhos | 3-Chloropyridine | Octylamine | XPhos Precatalyst | NaOtBu | Toluene | 100 | 3 | 97 | [9] |
| dppp | 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | - | 98 | [10] |
| XPhos | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 70 | 16 | 95 (at C2) | [11] |
Detailed Experimental Protocol
The following is a generalized protocol for the Buchwald-Hartwig amination of a halopyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.[1]
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%) or Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.024 mmol, 2.4 mol% if using Pd(OAc)₂)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere.[1]
-
Reagent Addition: Add the halopyridine to the Schlenk tube. If the amine is a solid, it can be added at this stage. Seal the tube with a septum.
-
Atmosphere Purge: Evacuate the tube and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1] Oxygen can deactivate the Pd(0) catalyst.[5]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it to the reaction mixture via syringe at this point.[1]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired aminopyridine.
Typical Experimental Workflow
The logical flow of a Buchwald-Hartwig amination experiment involves careful preparation under inert conditions, execution of the reaction, and subsequent analysis and purification.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Key Considerations for Ligand Selection
-
For Chloropyridines: These are the most challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands like Josiphos are often required to achieve good yields.[5][8][9]
-
For Bromo- and Iodopyridines: A wider range of ligands is often effective, including bidentate ligands like Xantphos and BINAP, which can offer high reaction rates.[2][4]
-
Steric Hindrance: The steric environment around both the pyridine and the amine can influence ligand choice. Highly hindered substrates may require specific ligands to facilitate coupling.
-
Functional Group Tolerance: The choice of base is closely linked to ligand performance. While strong bases like NaOtBu are common, base-sensitive functional groups may necessitate the use of weaker bases like K₃PO₄ or Cs₂CO₃, which in turn may require a more active catalyst system.[5][6]
-
Precatalysts: The use of well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring the efficient and clean formation of the active Pd(0) species.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Iodopyridines in Large-Scale Production
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of starting materials is a critical decision point, balancing reactivity, cost, and process efficiency. Halogenated pyridines are indispensable building blocks, and among them, iodopyridines often present a classic trade-off: higher reactivity at a higher cost. This guide provides an objective comparison of iodopyridines against their bromo- and chloro- counterparts, supported by performance data and detailed experimental considerations to inform strategic decisions in process chemistry.
The fundamental principle governing the utility of halopyridines in synthesis, particularly in palladium-catalyzed cross-coupling reactions, is the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond.[1] This directly impacts the rate-determining oxidative addition step in many catalytic cycles, leading to a clear reactivity trend: I > Br > Cl.[2][3] Consequently, iodopyridines typically react faster and under milder conditions, which can be a significant advantage in complex syntheses.[1]
Comparative Cost Analysis
A primary consideration in large-scale synthesis is the cost of raw materials. Iodopyridines are consistently more expensive than their bromine and chlorine analogs. This price difference can be substantial, especially for more complex or substituted pyridine systems.[1]
Table 1: Approximate Cost Comparison of Simple Halopyridines
| Compound | CAS Number | Approximate Cost (USD/g) | Notes |
| 2-Iodopyridine | 5029-67-4 | ~$20 - $40 | Price can vary significantly based on supplier and purity. |
| 3-Iodopyridine | 1120-90-7 | ~$41.75[1] | A commonly used building block.[4] |
| 2-Bromopyridine | 109-04-6 | ~$1 - $3 | Significantly more cost-effective for large-scale use. |
| 2-Chloropyridine | 109-09-1 | ~$0.5 - $2 | Generally the most economical option. |
Note: Prices are estimates based on catalog listings from major suppliers for comparable quantities and are subject to change. For large-scale manufacturing, contract pricing would differ significantly.
Performance in Key Cross-Coupling Reactions
The higher cost of iodopyridines can often be justified by their superior performance in critical bond-forming reactions that are foundational to pharmaceutical and fine chemical synthesis.
This C-C bond-forming reaction is one of the most widely used in drug discovery.[5] The higher reactivity of iodopyridines allows for lower catalyst loadings, milder bases, and lower reaction temperatures compared to bromo- and especially chloropyridines.[1][2] Chloropyridines often require highly active, specialized catalyst systems to achieve good yields.[2][6]
Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Halopyridine | Catalyst System | Conditions | Time (h) | Yield (%) | Key Observations |
| 4-Iodopyridine | Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ | Dioxane/H₂O, 80-100°C | 6 - 12 | 85-95[7] | Standard conditions, reliable and high-yielding.[7] |
| 4-Bromopyridine | Pd(dppf)Cl₂ (3 mol%), K₃PO₄ | Toluene, 100°C | 12 - 18 | 70-90[6][8] | Requires slightly more forcing conditions.[2] |
| 4-Chloropyridine | Pd(OAc)₂/SPhos (2 mol%), K₃PO₄ | 2-MeTHF, 100-120°C | 18 - 24 | 60-85[2] | Requires highly active and often more expensive catalyst systems.[2] |
Data is representative and compiled from general knowledge of Suzuki couplings on similar substrates. Actual results will vary based on specific substrates and optimized conditions.
For the synthesis of C-N bonds, a crucial step in the development of many pharmaceuticals, iodopyridines again offer an advantage.[5][9] They can be coupled with a wide range of amines under milder conditions than their bromo- and chloro-analogs.[10][11]
In the formation of C-C triple bonds, the reactivity order of I > Br > Cl is particularly pronounced.[12] Sonogashira couplings with iodopyridines are often high-yielding at or near room temperature, while bromopyridines may require elevated temperatures, and chloropyridines are generally very challenging to couple.[12][13] This high selectivity makes dihalopyridines containing one iodine atom, such as 2-bromo-4-iodopyridine, valuable for sequential, regioselective functionalization.[12][14]
Experimental Protocols
Reproducibility is key in scientific research and development. Below are detailed, generalized methodologies for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodopyridine
Materials:
-
3-Iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]
-
Base (e.g., Na₂CO₃, 2.0 equiv)[15]
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)[2][15]
Procedure:
-
To an oven-dried Schlenk flask, add 3-iodopyridine, the arylboronic acid, and sodium carbonate.[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[2]
-
Add the palladium catalyst under the inert atmosphere.[2]
-
Add the degassed solvent mixture via syringe.[2]
-
Heat the reaction mixture to 80-110°C with vigorous stirring.[2][15]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the decision-making process and reaction pathways, the following diagrams are provided.
Caption: Decision workflow for halopyridine selection.
Caption: Generalized palladium cross-coupling cycle.
Cost-Benefit Conclusion
The decision to use iodopyridines in large-scale synthesis is a strategic one that hinges on a project's specific economic and scientific constraints.
Choose Iodopyridines When:
-
Speed is critical: In early-stage development, using more reactive iodides can accelerate the synthesis of analogs for rapid proof-of-concept studies.[1]
-
Mild conditions are necessary: When substrates contain sensitive functional groups, the milder conditions afforded by iodopyridines can be crucial for preserving molecular integrity.[1]
-
Throughput is a priority: Faster reaction times and potentially lower catalyst loadings can improve the overall efficiency of a synthetic sequence.[1]
Choose Bromo- or Chloropyridines When:
-
Cost is the primary driver: For large-scale, commercial manufacturing, the lower cost of bromo- and especially chloropyridines is a major advantage.[1]
-
The route is well-established: If a robust protocol already exists and the required, potentially harsher, conditions are acceptable, these more economical options are preferable.[1]
-
Process optimization is feasible: A common strategy is to use iodopyridines in the discovery phase and then invest in process development to switch to a more cost-effective bromopyridine for scale-up.[1]
Ultimately, while iodopyridines carry a higher upfront cost, their enhanced reactivity can lead to savings in process time, catalyst loading, and purification efforts. A thorough analysis of the total process cost—including reagents, energy, and waste disposal—is essential to make the most economically and scientifically sound decision for any large-scale synthesis campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Synthesis of Biarylpyridines: Validating the Use of 2-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for constructing biarylpyridine structures, a common motif in pharmacologically active molecules. We will focus on validating the use of 2-iodo-5-methoxypyridine as a key starting material in palladium-catalyzed cross-coupling reactions and compare its performance against common alternatives. The information presented, including experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Introduction: The Role of this compound in Synthesis
This compound is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyridine ring, an electron-donating methoxy group, and a highly reactive iodine substituent. This iodine atom makes the compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[2][3]
Among the most powerful of these methods is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species.[4] The high reactivity of the carbon-iodine bond in this compound makes it a preferred substrate for such transformations, often allowing for milder reaction conditions and higher yields compared to other halo-pyridines.[4]
Core Synthetic Strategy: Suzuki-Miyaura Coupling
The primary synthetic route under consideration involves the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to form a 2-aryl-5-methoxypyridine derivative.
Caption: Synthetic scheme for the Suzuki-Miyaura coupling reaction.
Comparison of Synthetic Routes
To validate the use of this compound, we compare it with two common alternative strategies for synthesizing the same target 2-aryl-5-methoxypyridine.
-
Route 1 (Core): Using this compound as the halide partner.
-
Route 2 (Alternative Halide): Using 2-Bromo-5-methoxypyridine, a less reactive but often more cost-effective halide.
-
Route 3 (Reversed Polarity): Using 5-methoxy-2-pyridylboronic acid with an aryl halide (Ar-X).
Caption: Comparison of three synthetic routes to the target molecule.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators for each synthetic route based on established chemical principles and literature precedents.
| Parameter | Route 1: this compound | Route 2: 2-Bromo-5-methoxypyridine | Route 3: 5-Methoxy-2-pyridylboronic acid |
| Relative Reactivity | Highest | Moderate | Dependent on Aryl Halide (Ar-I > Ar-Br) |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 1 - 5 mol% |
| Typical Temperature | 80 - 100 °C | 90 - 120 °C | 90 - 120 °C |
| Typical Reaction Time | 2 - 12 hours | 6 - 24 hours | 6 - 24 hours |
| Reported Yield Range | 75 - 98% | 60 - 90% | 65 - 95% |
| Key Advantage | High reactivity, mild conditions | Lower starting material cost | Useful when Aryl-B(OH)₂ is unstable |
| Key Disadvantage | Higher starting material cost | Harsher conditions, potential side reactions | Requires synthesis of the boronic acid |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety procedures should be followed at all times.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.[5]
Protocol 1: Suzuki Coupling using this compound (Route 1)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2-aryl-5-methoxypyridine.
Protocol 2: Suzuki Coupling using 2-Bromo-5-methoxypyridine (Route 2)
Procedure:
-
In a Schlenk flask, combine 2-bromo-5-methoxypyridine (1.0 equiv), the arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and a more robust catalyst system such as Pd₂(dba)₃ (0.02 equiv) with a specialized phosphine ligand like SPhos (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon). Repeat three times.
-
Add degassed toluene or 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.
Protocol 3: Synthesis of 5-Methoxy-2-pyridylboronic acid (for Route 3)
This protocol describes the preparation of the key intermediate for Route 3, typically via a lithium-halogen exchange followed by borylation.
Procedure:
-
To a solution of 2-bromo-5-methoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.3 equiv) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (2 M) until the solution is acidic (pH ~2-3).
-
Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extract the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate.
-
The boronic acid may precipitate or can be extracted with an appropriate organic solvent. The crude solid can be triturated with hexane or another non-polar solvent to afford the purified 5-methoxy-2-pyridylboronic acid.[5]
Conclusion
The validation of a synthetic route depends on a balance of reactivity, cost, scalability, and strategic goals.
-
This compound (Route 1) stands out as the superior choice when high reactivity and mild reaction conditions are paramount. Its use often leads to higher yields and shorter reaction times, making it ideal for the synthesis of complex, late-stage intermediates in drug discovery where material preservation is critical.
-
2-Bromo-5-methoxypyridine (Route 2) presents a more economical alternative, particularly for large-scale synthesis. However, its lower reactivity necessitates more forceful conditions and advanced, often more expensive, catalyst systems to achieve comparable results.
-
The reversed polarity approach (Route 3) offers strategic flexibility. It becomes the preferred method when the required arylboronic acid is unstable or commercially unavailable, while the corresponding aryl halide is readily accessible. The trade-off is the additional synthetic step required to prepare the pyridylboronic acid.
Ultimately, this compound is a highly validated and reliable reagent for the efficient construction of 2-aryl-5-methoxypyridine cores, offering a robust and high-yielding pathway for researchers in pharmaceutical and chemical development.
References
Spectroscopic Comparison of 2-Iodo-5-methoxypyridine and Its Cross-Coupling Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile building block, 2-Iodo-5-methoxypyridine, and its products from three common and synthetically important cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds in a research and development setting.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and representative products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Please note that where experimental data for the exact product was not available, data for a structurally analogous compound is provided and clearly indicated.
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | 8.15 (d, J=2.6 Hz, 1H), 7.55 (d, J=8.7 Hz, 1H), 7.08 (dd, J=8.7, 2.6 Hz, 1H), 3.85 (s, 3H) | 162.1, 150.9, 142.3, 112.9, 84.2, 55.8 | No experimental data found. Key peaks expected: C-I stretch (~500-600), C-O stretch (~1000-1300), C=N and C=C stretches (~1400-1600), C-H stretches (~2800-3100). | M⁺ = 235.02 | |
| 2-Phenyl-5-methoxypyridine (Suzuki Product) | Analogous data for 2-phenylpyridine: 8.68 (ddd, J=4.8, 1.8, 0.9 Hz, 1H), 7.98 (dt, J=7.7, 1.8 Hz, 2H), 7.73 (td, J=7.7, 1.8 Hz, 1H), 7.47-7.41 (m, 2H), 7.39-7.34 (m, 1H), 7.22 (ddd, J=7.5, 4.8, 1.2 Hz, 1H) | Analogous data for 2-phenylpyridine: 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | Analogous data for 2-phenylpyridine: Key peaks expected: Aromatic C-H stretches (~3000-3100), C=C and C=N stretches (~1400-1600), C-O stretch (~1000-1300). | [M]⁺ = 185.23[1] | |
| 2-(Phenylethynyl)-5-methoxypyridine (Sonogashira Product) |
| Analogous data for 1,2-diphenylethyne: 7.56-7.53 (m, 4H), 7.39-7.32 (m, 6H) | Analogous data for 1,2-diphenylethyne: 131.6, 128.4, 128.3, 123.3, 89.4 | Analogous data for 1,2-diphenylethyne: C≡C stretch (weak) ~2200-2230. Aromatic C-H stretches (~3000-3100), C=C stretches (~1400-1600), C-O stretch (~1000-1300). | No experimental data found. Expected M⁺ = 209.24 |
| N-Phenyl-5-methoxypyridin-2-amine (Buchwald-Hartwig Product) | Analogous data for N-benzylaniline: 7.37-7.26 (m, 5H), 7.20-7.14 (t, J=7.6 Hz, 2H), 6.73-6.68 (t, J=7.0 Hz, 1H), 6.63-6.61 (d, J=7.6 Hz, 2H), 4.30 (s, 2H) | Analogous data for N-benzylaniline: 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, 112.4, 47.9 | N-H stretch (~3300-3500), Aromatic C-H stretches (~3000-3100), C=C and C=N stretches (~1400-1600), C-O stretch (~1000-1300), C-N stretch (~1250-1350). | No experimental data found. Expected M⁺ = 200.24 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate scope.
Suzuki Coupling: Synthesis of 2-Phenyl-5-methoxypyridine
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) is suspended in a 4:1:1 mixture of toluene, ethanol, and water. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to reflux (approximately 90 °C) for 12-24 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-5-methoxypyridine.
Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-5-methoxypyridine
To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as THF or DMF, is added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). A base, typically triethylamine (2.0 eq), is then added, and the reaction mixture is stirred at room temperature for 6-12 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 2-(phenylethynyl)-5-methoxypyridine.
Buchwald-Hartwig Amination: Synthesis of N-Phenyl-5-methoxypyridin-2-amine
References
A Comparative Guide to Alternative Precursors for the Synthesis of 5-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxypyridine moiety is a crucial pharmacophore found in a wide array of biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comparative analysis of alternative precursors for the synthesis of 5-methoxypyridine derivatives, offering insights into their respective advantages, limitations, and reaction specifics. The information presented is supported by experimental data to aid researchers in selecting the most suitable synthetic strategy for their target molecules.
Performance Comparison of Precursors
The selection of a precursor for the synthesis of 5-methoxypyridine derivatives is often a trade-off between availability, cost, reaction efficiency, and the desired substitution pattern on the pyridine ring. The following table summarizes quantitative data for several common precursors, providing a basis for objective comparison.
| Precursor | Target Derivative | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 2,6-Dibromo-3-aminopyridine | 6-Bromo-2-methoxy-3-aminopyridine | NaOMe, 1,4-dioxane | Reflux, 18 h | 98 | [1] |
| 2-Amino-5-iodopyridine | 2-Amino-5-methoxypyridine | NaOMe, Cu powder, Methanol | 150 °C, 12 h (in a bomb reactor) | Not specified | [2] |
| 2-Amino-5-methoxypyridine | 2-Bromo-5-methoxypyridine | HBr, Br₂, NaNO₂ | -10 °C to 0 °C | 63 | [3] |
| 3,5-Dimethyl-4-methoxy-2-cyanopyridine | 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine | Raney nickel, NH₃-saturated methanol | Room temp., 3 days | 65.9 | [4] |
| Substituted Nitroacetophenone | 1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-one | Urotropine, Ammonium acetate, Acetylacetone, Acetic acid | 60 °C, 3-10 min | 73-95 | [5] |
Synthetic Pathways and Methodologies
The choice of precursor dictates the overall synthetic strategy. Below are detailed experimental protocols for key transformations, along with graphical representations of the synthetic pathways.
Synthesis of 2-Methoxy-5-substituted Pyridines from Dihalogenated Precursors
A common and high-yielding approach involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine, followed by further functionalization. 2,6-Dibromo-3-aminopyridine is a versatile starting material for this strategy.
Caption: SNAr pathway from a dibrominated precursor.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine [1]
-
To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide (NaOMe).
-
Reflux the reaction mixture for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-bromo-2-methoxy-3-aminopyridine.
Direct Methoxylation of Halogenated Pyridines
Direct replacement of a halogen with a methoxy group offers a more direct route, though it may require harsher conditions. 2-Amino-5-iodopyridine serves as a precursor for the synthesis of 2-amino-5-methoxypyridine.
Caption: Direct methoxylation of an iodinated precursor.
Experimental Protocol: Synthesis of 2-Amino-5-methoxypyridine [2]
-
Combine 2-amino-5-iodopyridine, sodium methoxide, copper powder, and methanol in a glass-lined bomb reactor.
-
Heat the sealed reactor at 150 °C for 12 hours with rocking.
-
After cooling, concentrate the reaction mixture to dryness.
-
Extract the residue with chloroform.
-
Dry the combined chloroform extracts and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and methylene chloride to yield 2-amino-5-methoxypyridine.
Synthesis via Diazotization and Bromination
Functionalized methoxypyridines can be converted into useful intermediates, such as bromo-derivatives, which are amenable to a wide range of cross-coupling reactions.
Caption: Synthesis of 2-bromo-5-methoxypyridine via diazotization.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine [3]
-
Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10 °C.
-
Slowly add bromine dropwise with stirring.
-
To the resulting suspension, add a solution of sodium nitrite in water dropwise, maintaining the reaction temperature below -5 °C.
-
Allow the mixture to stir and warm to room temperature, then cool it back to 0 °C.
-
Slowly add a solution of sodium hydroxide in water.
-
Extract the mixture thoroughly with ether.
-
Combine the ether extracts, dry with anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-bromo-5-methoxypyridine.
Multicomponent Synthesis of Highly Substituted 5-Nitropyridines
For the construction of more complex pyridine systems, multicomponent reactions offer an efficient approach, allowing for the rapid assembly of molecules from simple starting materials.
Caption: Workflow for multicomponent synthesis of 5-nitropyridines.
Experimental Protocol: General Procedure for the Synthesis of 1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-one [5]
-
Dissolve the substituted nitroacetophenone (5 mmol) in glacial acetic acid (4-5 mL).
-
Add urotropine (0.18 g, 1.3 mmol), ammonium acetate (1.16 g, 15 mmol), and acetylacetone (0.50 g, 5 mmol) to the solution.
-
Stir the reaction mixture at 60 °C for 3–10 minutes.
-
Cool the reaction mixture with the crystalline precipitate to 0–5 °C.
-
Filter the precipitate and wash it first with a 50% aqueous 2-propanol solution, followed by water.
-
Recrystallize the product from 2-propanol to obtain the pure 1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-one.
Conclusion
The synthesis of 5-methoxypyridine derivatives can be achieved through various pathways, each with its own set of advantages and challenges. The choice of precursor is a critical decision that influences the overall efficiency and feasibility of the synthetic route. Halogenated pyridines, such as 2,6-dibromo-3-aminopyridine and 2-amino-5-iodopyridine, offer reliable, albeit sometimes multi-step, routes to functionalized 5-methoxypyridines. For the rapid construction of complex, highly substituted systems, multicomponent reactions starting from readily available building blocks present an attractive and efficient alternative. Researchers should carefully consider the target molecule's structure, the availability of starting materials, and the desired scale of the reaction when selecting a synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 5. dist.buketov.edu.kz [dist.buketov.edu.kz]
Safety Operating Guide
Proper Disposal of 2-Iodo-5-methoxypyridine: A Procedural Guide
For Immediate Release
Researchers, scientists, and drug development professionals handling 2-Iodo-5-methoxypyridine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety guidelines for hazardous chemical waste.
Immediate Safety and Hazard Information
This compound is classified as acutely toxic if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data Summary
The following table summarizes key hazard and physical information for this compound.
| Property | Value | Reference |
| CAS Number | 163129-79-1 | [1][2] |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| GHS Hazard Classification | Acute Toxicity 4, Oral | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Storage Class Code | 11 - Combustible Solids | [1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper), and empty containers, must be treated as hazardous waste.
-
Solid waste must be kept separate from liquid waste.[4]
Step 2: Container Selection and Labeling
-
Select a designated, compatible, and leak-proof container for the solid hazardous waste. The original container is often a suitable choice.[5][6]
-
The container must be clearly labeled with the words "Hazardous Waste".[7]
-
The label must also include the full chemical name: "this compound" (avoiding abbreviations), and the approximate quantity of the waste.[7]
Step 3: Waste Accumulation and Storage
-
Place the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area must be at or near the point of generation.
-
Keep the waste container securely closed except when adding waste.[3][5][7]
-
Store the container in a cool, dry, and well-ventilated location, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it will no longer be used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.[1][7]
-
Provide the EHS department with all necessary information about the waste as indicated on the label.
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7]
-
After triple-rinsing and allowing it to air dry, the container can be disposed of in the regular trash after defacing the original label.[7]
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the procedural steps for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

